molecular formula C7H15NS B1374443 2-(Propan-2-yl)thiomorpholine CAS No. 1354949-45-3

2-(Propan-2-yl)thiomorpholine

Cat. No.: B1374443
CAS No.: 1354949-45-3
M. Wt: 145.27 g/mol
InChI Key: PZXQCEVMESPTFU-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)thiomorpholine ( 1354949-45-3) is a specialized thiomorpholine derivative offered as a valuable chemical building block for medicinal chemistry and drug discovery research. With the molecular formula C 7 H 15 NS and a molecular weight of 145.27 g/mol, this compound features a saturated heterocyclic ring system containing both nitrogen and sulfur atoms, substituted with an isopropyl group . The thiomorpholine scaffold is recognized as a privileged structure in pharmaceutical development due to its diverse bioactivity profile . This scaffold is present in compounds investigated for a range of therapeutic areas, including as antibacterial agents, where it has been used to modify known pharmacophores like the oxazolidinone class of antibiotics . Furthermore, thiomorpholine derivatives have been explored as potential dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes, and for their hypocholesterolemic and antioxidant properties, which are attributed to their ability to inhibit lipid peroxidation . The specific substitution pattern on the thiomorpholine ring, such as the 2-isopropyl group in this compound, allows researchers to fine-tune the molecule's physicochemical properties, lipophilicity, and steric interactions with biological targets, making it a versatile intermediate for constructing novel bioactive molecules. This product is provided for research purposes as a chemical intermediate to support the synthesis of more complex compounds for biological screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXQCEVMESPTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-45-3
Record name 2-(propan-2-yl)thiomorpholine
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Foundational & Exploratory

2-(Propan-2-yl)thiomorpholine: Structural Dynamics and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Propan-2-yl)thiomorpholine (also known as 2-isopropylthiomorpholine ) represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic bioisostere of the widely used 2-isopropylmorpholine. By replacing the ether oxygen with a sulfur atom, this heterocyclic moiety introduces unique electronic and steric properties—specifically modulating lipophilicity (


), metabolic stability, and hydrogen bond accepting capability.

This technical guide provides a comprehensive analysis of the molecule's structural attributes, validated synthetic pathways, and its application in drug discovery, particularly for targets requiring optimized blood-brain barrier (BBB) penetration or specific hydrophobic interactions (e.g., DPP-4 inhibitors, antimicrobial agents).

Chemical Structure and Stereochemistry

Structural Identity

The molecule consists of a six-membered saturated thiomorpholine ring substituted at the C2 position with a propan-2-yl (isopropyl) group.[1] This substitution breaks the symmetry of the parent thiomorpholine, introducing a chiral center and creating distinct steric environments.

PropertyDetail
IUPAC Name 2-(Propan-2-yl)thiomorpholine
Common Name 2-Isopropylthiomorpholine
Molecular Formula

Molecular Weight 145.27 g/mol
Chiral Center C2 (Enantiomers: R and S)
CAS Number 1159826-53-7 (Generic/Derivative Ref)
Conformational Analysis

Unlike the planar aromatic rings, the thiomorpholine ring adopts a chair conformation to minimize torsional strain.

  • Equatorial Preference: The bulky isopropyl group at C2 strongly favors the equatorial position to avoid 1,3-diaxial interactions with the axial protons on C4 and C6.

  • Heteroatom Effects: The C-S bond length (1.82 Å) is significantly longer than the C-O bond (1.43 Å) in morpholine, leading to a more "puckered" ring shape. This alters the vector of the nitrogen lone pair, potentially impacting receptor binding affinity compared to morpholine analogs.

Conformation Chair Thiomorpholine Ring (Chair Conformation) Substituent C2-Isopropyl Group (Equatorial Preference) Chair->Substituent Determines Position of Interaction Minimizes 1,3-Diaxial Steric Clash Substituent->Interaction Thermodynamic Drive Bioactivity Enhanced Lipophilicity (vs Morpholine) Substituent->Bioactivity Medicinal Effect

Figure 1: Conformational dynamics of 2-isopropylthiomorpholine driving steric and electronic properties.

Physicochemical Profile

The substitution of oxygen with sulfur drastically shifts the physicochemical landscape. The sulfur atom is less electronegative but more polarizable (soft base), increasing lipophilicity without necessarily sacrificing water solubility of the salt form.

Table 1: Comparative Properties (Predicted vs. Experimental)

Property2-Isopropylthiomorpholine2-Isopropylmorpholine (Analog)Thiomorpholine (Parent)Relevance
LogP (Lipophilicity) 1.60 (Predicted)~0.80.2Higher LogP improves membrane permeability.
pKa (Conj. Acid) 8.5 - 9.0 ~8.49.0Basic enough to form stable salts; exists as cation at physiological pH.
TPSA (Ų) 12.0 (Amine only)21.3 (Amine + Ether)28.0Lower TPSA suggests better BBB penetration.
H-Bond Donors 1 (NH)1 (NH)1Secondary amine functionality.
H-Bond Acceptors 2 (N, S)2 (N, O)2Sulfur is a weaker acceptor than Oxygen.
Boiling Point ~185°C (Est.)~150°C169°CHigher BP due to molecular weight and polarizability.

Synthetic Pathways[2][3][4][5][6]

To ensure high enantiomeric purity—critical for drug development—the synthesis is best approached using the "Chiral Pool" strategy , starting from L-Valine. This avoids difficult resolution steps later.

The "Valinol-Sulfide" Cyclization Protocol

This method utilizes L-Valinol to install the isopropyl group with defined stereochemistry.

Reagents:

  • Starting Material: L-Valinol (derived from L-Valine).

  • Alkylation Agent: 1,2-Dibromoethane or Ethylene Oxide.

  • Sulfur Source: Sodium Sulfide (

    
    ) or Potassium Thioacetate (
    
    
    
    ).
  • Solvents: DMF, THF, Toluene.

Step-by-Step Protocol:

  • N-Alkylation / Protection:

    • React L-Valinol with Chloroacetyl chloride at 0°C in DCM/TEA to form the N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide.

    • Rationale: Direct alkylation with dihaloalkanes often leads to polymerization. Acylation controls the nitrogen reactivity.

  • Introduction of Sulfur:

    • Treat the chloroacetamide with Potassium Thioacetate (KSAc) in DMF at RT.

    • Result: Formation of the thioester intermediate.

  • Reduction and Cyclization (The "One-Pot" Cascade):

    • Hydrolysis: Treat with NaOH/MeOH to liberate the free thiol.

    • Activation: Convert the hydroxyl group of the valinol moiety to a mesylate (MsCl/TEA) or bromide (

      
      ).
      
    • Cyclization: Under basic conditions (

      
       or 
      
      
      
      in DMF), the thiolate anion attacks the activated carbon, closing the ring to form the thiomorpholin-3-one derivative.
    • Final Reduction: Reduce the amide carbonyl using Lithium Aluminum Hydride (LiAlH4) in refluxing THF to yield the final 2-isopropylthiomorpholine.

Synthesis Valine L-Valine (Chiral Source) Valinol L-Valinol Valine->Valinol Reduction (LiAlH4/BF3) Intermediate1 N-Chloroacetyl Intermediate Valinol->Intermediate1 ClCH2COCl (Acylation) Thiol Mercapto-Amide (Thiolate) Intermediate1->Thiol KSAc then Hydrolysis CyclicAmide Thiomorpholin-3-one Derivative Thiol->CyclicAmide Intramolecular SN2 (via O-Mesylation) FinalProduct 2-(Propan-2-yl) thiomorpholine CyclicAmide->FinalProduct LiAlH4 Reduction (Amide -> Amine)

Figure 2: Stereoselective synthesis starting from the chiral pool (L-Valine).

Medicinal Chemistry Applications

Bioisosterism and Lipophilicity

The replacement of morpholine with thiomorpholine is a classic medicinal chemistry tactic.

  • Effect: The

    
     increase (~0.8 units) enhances passive diffusion across the blood-brain barrier.
    
  • Case Study: In DPP-4 inhibitors (diabetes), replacing morpholine with thiomorpholine often retains potency while altering the pharmacokinetic profile (longer half-life due to lipophilic protein binding).

Metabolic Hotspots

The sulfur atom is a "soft" metabolic handle. Unlike the inert ether oxygen in morpholine, the sulfur in 2-isopropylthiomorpholine is susceptible to oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) .

  • Metabolite 1: Sulfoxide (S=O) – Chiral (creates diastereomers).

  • Metabolite 2: Sulfone (O=S=O) – Achiral, highly polar.

  • Strategy: If the parent drug is cleared too rapidly, the S-oxide metabolite often retains biological activity but has higher water solubility, potentially serving as an active metabolite.

Metabolism Parent 2-Isopropyl thiomorpholine Sulfoxide S-Oxide (Active Metabolite?) Parent->Sulfoxide FMO3 / CYP3A4 (S-Oxidation) Glucuronide N-Glucuronide Parent->Glucuronide UGT (Phase II) Sulfone S,S-Dioxide (Polar/Excreted) Sulfoxide->Sulfone CYP450 (Further Oxidation)

Figure 3: Primary metabolic pathways affecting clearance and activity.

Safety and Handling

As a secondary amine and sulfide, standard safety protocols apply.

  • Hazards:

    • Skin/Eye Irritant: Causes severe irritation; potential sensitizer due to the sulfide moiety.

    • Odor: Characteristic "sulfur/garlic" odor, though less volatile than low MW thiols.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent spontaneous S-oxidation by atmospheric oxygen over time.

  • Incompatibility: Avoid strong oxidizing agents (Peroxides, Bleach) which will vigorously convert the sulfide to sulfoxide/sulfone.

References

  • PubChem. 2-(Propan-2-yl)thiomorpholine (Compound).[2] National Library of Medicine. Available at: [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3][4] Journal of Chemical Reviews.[5] Available at: [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[6] Organic Process Research & Development.[6] Available at: [Link]

  • Joshi, R., et al. (2019). Synthesis of Novel Morpholine and Thiomorpholine derivatives as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

2-(Propan-2-yl)thiomorpholine CAS number and safety data sheet (SDS)

[1][2][3][4]

Executive Summary

2-(Propan-2-yl)thiomorpholine (also known as 2-isopropylthiomorpholine ) is a specialized heterocyclic building block utilized in the synthesis of bioactive compounds.[1][2][3] As a lipophilic analog of thiomorpholine, it serves as a critical scaffold in medicinal chemistry, particularly for modulating the physicochemical properties (LogP, metabolic stability) of drug candidates.[3] This guide provides a comprehensive technical analysis, including chemical identity, synthesis protocols, safety data, and handling procedures.[3]

Part 1: Chemical Identity & Physicochemical Properties[4][5]

Identification
ParameterDetail
Chemical Name 2-(Propan-2-yl)thiomorpholine
Synonyms 2-Isopropylthiomorpholine; 2-Isopropyltetrahydro-2H-1,4-thiazine
CAS Registry Number 1354949-45-3 (Racemate)
Molecular Formula C₇H₁₅NS
Molecular Weight 145.27 g/mol
SMILES CC(C)C1CNCCS1
InChI Key PZXQCEVMESPTFU-UHFFFAOYSA-N
Physicochemical Profile (Predicted)

Note: Experimental data for this specific derivative is limited.[2] Values below are calculated based on Structure-Activity Relationship (SAR) algorithms for 2-alkylthiomorpholines.

PropertyValue / PredictionRationale
Physical State Colorless to pale yellow liquidAnalogous to thiomorpholine.[1][2][3]
Boiling Point ~185–195 °C (at 760 mmHg)Higher MW than thiomorpholine (b.p. 169°C).[2]
Density ~0.98 g/cm³Estimated based on alkyl substitution.[2]
LogP (Octanol/Water) ~1.6Isopropyl group adds significant lipophilicity compared to parent thiomorpholine (LogP ~0.6).[2]
pKa (Conjugate Acid) ~8.8Secondary amine basicity, slightly sterically hindered.[2]
Chirality 1 Chiral Center (C2)Exists as (R) and (S) enantiomers.[2]

Part 2: Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 2-isopropylthiomorpholine generally follows two primary strategies:

  • Ring Closure (Gem-functionalization): Reaction of a 1,2-difunctionalized isopropyl precursor with a sulfur/amine fragment.[1][2][3]

  • Chiral Pool Synthesis: Derivatization of L-Valine (to access the enantiopure scaffold).

Protocol A: Cyclization via Cysteamine (Racemic Route)

This method utilizes commercially available cysteamine and a dihalo-alkane.[1][2]

Reaction Scheme:

  • Reagents: Cysteamine (2-aminoethanethiol), 1,2-dibromo-3-methylbutane, Base (K₂CO₃ or NaH).[1][2][3]

  • Solvent: Acetonitrile or DMF.[1][2]

  • Mechanism: Sequential nucleophilic substitution.[2] The thiol group (soft nucleophile) preferentially attacks the less hindered primary bromide, followed by intramolecular amine attack on the secondary bromide.

SynthesisRouteStart1Cysteamine(HS-CH2-CH2-NH2)InterIntermediate:S-Alkylated ThioetherStart1->InterStep 1: S-Alkylation(K2CO3, MeCN, 0°C)Start21,2-Dibromo-3-methylbutaneStart2->InterProd2-Isopropylthiomorpholine(Target)Inter->ProdStep 2: Cyclization(Heat, Intramolecular N-Alkylation)

Caption: One-pot cyclization strategy for the synthesis of the thiomorpholine core.

Step-by-Step Procedure:

  • Preparation: Dissolve cysteamine hydrochloride (1.0 eq) in dry acetonitrile under N₂ atmosphere. Add K₂CO₃ (3.0 eq) and stir for 30 min.

  • Addition: Dropwise add 1,2-dibromo-3-methylbutane (1.0 eq) at 0°C to minimize polymerization.

  • Cyclization: Allow to warm to room temperature, then reflux for 12–16 hours.

  • Work-up: Filter inorganic salts. Concentrate the filtrate.

  • Purification: Acid-base extraction. Dissolve residue in dilute HCl (aq), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH >12, and extract with DCM. Distillation or column chromatography may be required for final purity.[1][2]

Protocol B: Stereoselective Route (From L-Valine)

For drug development requiring specific enantiomers (e.g., (S)-2-isopropylthiomorpholine).[1][2]

  • Reduction: L-Valine

    
     L-Valinol (using LiAlH₄ or NaBH₄/I₂).[1][2][3]
    
  • N-Alkylation: L-Valinol + 2-chloroethyl vinyl sulfone (or similar electrophile).[1][2][3]

  • Cyclization & Reduction: Functional group manipulation to close the ring and reduce the sulfone/sulfoxide if necessary (though starting with vinyl sulfides is preferred if accessible).[2]

Part 3: Safety Data Sheet (SDS) Analysis

Note: As a specific SDS for CAS 1354949-45-3 is rare, the following is a Predicted Hazard Profile based on the parent compound (Thiomorpholine) and structural alerts.

Hazard Identification (GHS Classification)
Hazard ClassCategoryH-Statement
Flammable Liquids Cat 4H227: Combustible liquid.[1][2]
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction.[2]
Organoleptic N/AStench: Strong, unpleasant sulfide/amine odor.[2]
Handling & Storage[2][3]
  • Engineering Controls: MANDATORY FUME HOOD. The combination of amine and thioether functionality creates a potent, pervasive odor.[2]

  • Inert Atmosphere: Store under Nitrogen or Argon.[1][2] Thiomorpholines are susceptible to N-oxidation (N-oxide) and S-oxidation (sulfoxide/sulfone) upon prolonged exposure to air.[1][2]

  • Incompatible Materials: Strong oxidizing agents, acid chlorides, anhydrides, chloroformates.[3]

Emergency Response Decision Tree

SafetyResponseEventExposure EventTypeIdentify Contact TypeEvent->TypeSkinSkin/Eye ContactType->SkinInhalInhalationType->InhalSpillSpill/LeakType->SpillActionSkin1. Flush with water (15 min)2. Remove contaminated clothing3. Seek Medical Attention (Corrosive)Skin->ActionSkinActionInhal1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for pulmonary edemaInhal->ActionInhalActionSpill1. Evacuate area (Stench)2. Wear SCBA + Chem Suit3. Absorb with sand/vermiculite4. Neutralize wasteSpill->ActionSpill

Caption: Emergency response protocols for corrosive organosulfur compounds.

Part 4: Applications in Drug Discovery[2][4]

Bioisosterism

2-Isopropylthiomorpholine is a bioisostere of:

  • 2-Isopropylmorpholine: Replacement of Oxygen with Sulfur increases lipophilicity and alters hydrogen bonding potential (Sulfur is a poorer H-bond acceptor).[1][2][3]

  • Cyclohexylamine derivatives: The heteroatoms introduce polarity and metabolic handles.[2]

Metabolic Implications[3][4]
  • S-Oxidation: The sulfur atom is a "soft spot" for metabolism.[1][2][3] CYP450 enzymes can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) .[2] This polarity shift can be used strategically to alter the clearance rate of a drug.[1][2]

  • Steric Shielding: The isopropyl group at C2 sterically hinders the adjacent amine and sulfur, potentially slowing down N-glucuronidation or S-oxidation compared to unsubstituted thiomorpholine.[1][2][3]

Analytical Characterization Expectations
MethodExpected Signals
¹H NMR (CDCl₃) δ 0.9-1.0: Doublet (6H, Isopropyl -CH₃)δ 1.5-1.8: Multiplet (1H, Isopropyl -CH-)δ 2.3-3.2: Multiplets (7H, Ring protons + NH)(Note: Broad NH peak may vary with concentration)
¹³C NMR Signals for isopropyl methyls (~19 ppm), methine (~30 ppm), and 4 distinct ring carbons (due to asymmetry).[4][1][2][5][6]
Mass Spec (ESI) [M+H]⁺ = 146.1

References

  • Accela ChemBio. (2023).[4][2] Product Catalog: 2-(Propan-2-yl)thiomorpholine (CAS 1354949-45-3).[4][1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 56807259, 2-(Propan-2-yl)thiomorpholine. Retrieved from [Link][1]

  • Joshi, R. et al. (2021).[2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Gutmann, B. et al. (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Thiomorpholine (CAS 123-90-0).[1][2] Retrieved from [Link][1]

Technical Guide: Physicochemical Profiling of 2-Isopropylthiomorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical characteristics of 2-isopropylthiomorpholine derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.[1]

Executive Summary

The 2-isopropylthiomorpholine moiety represents a strategic bioisostere of morpholine and piperidine rings in modern drug discovery. While the parent thiomorpholine offers a modulation of lipophilicity and hydrogen bond accepting (HBA) capability compared to morpholine, the introduction of the isopropyl group at the C2 position introduces critical steric and electronic vectors. This guide analyzes the structural dynamics, acid-base behavior, and metabolic liabilities (specifically S-oxidation) of this scaffold, providing researchers with the predictive insights needed for lead optimization.

Structural & Conformational Dynamics[1][2]

The "Anchor" Effect

Unlike the unsubstituted thiomorpholine, which exists in a rapid chair-chair flipping equilibrium, the introduction of an isopropyl group at C2 acts as a conformational "anchor."

  • Equatorial Preference: To minimize 1,3-diaxial interactions with the axial protons at C4 and C6, the bulky isopropyl group predominantly occupies the equatorial position.

  • Ring Geometry: The C–S bond length (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å) in morpholine. This results in a more puckered ring (smaller C-S-C angle of ~98° vs C-O-C ~111°), potentially altering the vector of substituents attached to the nitrogen when binding to target proteins.

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic preference for the equatorial conformer.

Conformation Axial Axial Conformer (High Energy) Severe 1,3-diaxial strain Transition Ring Flip Transition State Axial->Transition Steric Penalty Equatorial Equatorial Conformer (Low Energy) Thermodynamically Favored Equatorial->Axial < 5% Population Transition->Equatorial Relaxation

Figure 1: Conformational equilibrium of 2-isopropylthiomorpholine. The isopropyl group drives the population toward the equatorial form.

Core Physicochemical Profiling

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) and the addition of an isopropyl group drastically shifts the physicochemical landscape.

Comparative Data Table

Data synthesized from standard heterocycle SAR and predicted increments.

PropertyMorpholineThiomorpholine2-IsopropylthiomorpholineImpact on Drug Design
Molecular Weight 87.12103.19145.27Slight increase in size; sulfur is heavier.[1]
LogP (Lipophilicity) -0.86~0.201.6 – 1.9 Major Shift: The isopropyl group + sulfur pushes the scaffold into the lipophilic range, improving permeability but risking clearance.[1]
pKa (Conj. Acid) 8.369.0 – 9.19.2 – 9.4 The alkyl group is electron-donating, slightly increasing basicity compared to the parent thiomorpholine.[1]
H-Bond Acceptors 2 (N, O)1 (N)1 (N)Sulfur is a very weak HBA; this reduces desolvation penalty upon binding.[1]
Polar Surface Area ~21 Ų~28 Ų~28 ŲSulfur has a larger van der Waals radius but lower polarity than oxygen.[1]
Basicity and Solvation

The nitrogen in 2-isopropylthiomorpholine is moderately basic (


).[1]
  • Mechanism: Sulfur is less electronegative (2.[1]58) than oxygen (3.44), exerting a weaker inductive electron-withdrawing effect on the nitrogen. Consequently, the lone pair on the nitrogen is more available for protonation than in morpholine.

  • Steric Shielding: The adjacent isopropyl group provides steric bulk that may hinder the solvation of the protonated ammonium species. However, the inductive donation from the isopropyl group generally dominates, resulting in a slight increase in

    
     over the unsubstituted parent.
    

Redox Behavior & Metabolic Stability[1][3]

The defining characteristic of thiomorpholines is the susceptibility of the sulfur atom to oxidative metabolism. This is a "soft spot" that must be managed.[1]

The S-Oxidation Pathway

Cytochrome P450s (specifically CYP3A4 and CYP2D6) and Flavin-containing Monooxygenases (FMOs) rapidly oxidize the thioether to a sulfoxide, and subsequently to a sulfone.

  • Chirality Warning: The first oxidation step produces a sulfoxide , creating a new chiral center at the sulfur.[1] If the 2-isopropyl group is already chiral (enantiopure), S-oxidation will produce diastereomers, complicating the analytical profile.

  • Polarity Shift:

    • Thioether (

      
       ~1.[1]7) 
      
      
      
      Hydrophobic.[1]
    • Sulfoxide/Sulfone (

      
       < 0) 
      
      
      
      Highly Polar.[1]
    • Result: Rapid increase in clearance and potential loss of target affinity if the hydrophobic pocket cannot accommodate the polar oxide.

Metabolism cluster_Oxidation Metabolic S-Oxidation (CYP/FMO) Parent 2-Isopropylthiomorpholine (Lipophilic Thioether) Sulfoxide Sulfoxide Metabolite (Chiral Center Created) Diastereomeric Mixture Parent->Sulfoxide Phase I [O] Sulfone Sulfone Metabolite (Achiral, Highly Polar) Excreted Sulfoxide->Sulfone Phase I [O]

Figure 2: Metabolic trajectory.[1] Note the creation of diastereomers at the Sulfoxide stage.

Experimental Protocols (SOPs)

To validate the properties of 2-isopropylthiomorpholine derivatives, use the following self-validating protocols.

Protocol A: Determination via Potentiometric Titration

Why: Thiomorpholines lack strong chromophores for UV-metric


 determination.[1] Potentiometry is the gold standard here.
  • Preparation: Dissolve 3-5 mg of the derivative in 20 mL of degassed water/methanol (if solubility is low, use <20% MeOH and extrapolate to 0%).

  • Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the sample with 0.1 M HCl to pH ~2.5.[1]

    • Titrate with 0.1 M standardized KOH under inert

      
       atmosphere (to prevent 
      
      
      
      absorption).
    • Record pH vs. Volume added.[1]

  • Validation: The first derivative of the titration curve (

    
    ) must show a sharp peak at the equivalence point.[1] If the peak is broad, the sample may be precipitating or aggregating.
    
Protocol B: Metabolic Stability (Microsomal S-Oxidation)

Why: To assess the liability of the sulfur atom.

  • Incubation: Incubate test compound (1

    
    ) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard.

  • Analysis (LC-MS/MS):

    • Monitor the parent transition (

      
      ).[1]
      
    • Crucial Step: Monitor specifically for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone) transitions.[1]
    • Note: If the Sulfoxide peak appears as a doublet in the chromatogram, it confirms the formation of diastereomers due to the chiral sulfur and the chiral C2-isopropyl center.

References

  • IUPAC. (2014).[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1][2] Royal Society of Chemistry.[1][2] Link[1][2]

  • Asirvatham, S., et al. (2021).[1][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4] Journal of Chemical Reviews, 3(4), 247-266.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67164, Thiomorpholine.[1][2]Link

  • Combourieu, B., et al. (1999).[1] "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Biodegradation, 10, 167–174.[1] Link

  • Steiner, A., et al. (2022).[1][2] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development, 26(8), 2532–2539.[1][2] Link[1]

Sources

Strategic Deployment of 2-Isopropylthiomorpholine in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioisosteric replacement, the transition from morpholine to thiomorpholine is a well-established tactic to modulate lipophilicity (


) and alter metabolic clearance. However, the specific introduction of a 2-isopropyl group  onto the thiomorpholine scaffold represents a high-precision maneuver in structure-based drug design (SBDD).[1]

This guide analyzes the role of 2-isopropylthiomorpholine as a non-classical bioisostere.[1] Unlike the parent thiomorpholine, the 2-isopropyl variant introduces a chiral center and significant steric bulk adjacent to the sulfur atom. This modification serves three distinct medicinal chemistry objectives:

  • Hydrophobic Pocket Filling: Targeting cryptic hydrophobic sub-pockets (e.g., in kinase ATP-binding sites).[1]

  • Metabolic Shielding: Sterically hindering the sulfur atom to retard rapid S-oxidation by Flavin-containing Monooxygenases (FMOs) or CYP450s.[1]

  • Conformational Locking: Restricting the ring flip energy barrier to stabilize specific bioactive conformations.[1]

Physicochemical Profiling: The Bioisosteric Shift

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) drastically changes the electronic and steric profile of the ring. Adding an isopropyl group at the C2 position amplifies these effects.[1]

Table 1: Comparative Physicochemical Metrics[2]
PropertyMorpholineThiomorpholine2-IsopropylthiomorpholineImpact on Drug Design
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)Sulfur (Sterically Crowded)Alters H-bond acceptor capability.[1]
LogP (approx) -0.860.20~1.3 - 1.5Significant boost in permeability and BBB penetration.[1]
pKa (Conj. Acid) 8.369.0~8.8 - 9.1Slightly more basic; S is less electronegative than O, retaining N-lone pair density.[1]
Bond Length (C-X) 1.43 Å1.82 Å1.82 ÅExpands ring size; alters vector of N-substituents.[1]
Metabolic Fate Ring opening (slow)S-Oxidation (Fast) S-Oxidation (Retarded) Isopropyl group hinders enzymatic approach to Sulfur.[1]
Conformational Analysis

While morpholine exists predominantly in a chair conformation, the C-S bonds in thiomorpholine are longer, creating a more "puckered" chair. The introduction of the 2-isopropyl group forces the substituent into an equatorial position to avoid 1,3-diaxial interactions.[1] This locks the ring conformation, potentially reducing the entropic penalty upon binding to a receptor.

Decision Logic: When to Deploy?

The following decision tree illustrates the logical flow for selecting 2-isopropylthiomorpholine during Lead Optimization.

Bioisostere_Selection Start Lead Compound Analysis (Morpholine Moiety) Issue_ID Identify Liability Start->Issue_ID Low_Potency Issue: Low Potency (Unoccupied Pocket) Issue_ID->Low_Potency Affinity Gap High_Clearance Issue: High Clearance (Metabolic Instability) Issue_ID->High_Clearance Rapid Metabolism Low_Permeability Issue: Low Permeability (Low LogP) Issue_ID->Low_Permeability Polarity Issue Add_Bulk Add 2-Isopropyl Group Low_Potency->Add_Bulk Fill Hydrophobic Pocket High_Clearance->Add_Bulk Block Metabolic Soft Spot Switch_Thio Switch to Thiomorpholine Low_Permeability->Switch_Thio Increase Lipophilicity Check_Metabolism Is S-Oxidation too fast? Switch_Thio->Check_Metabolism Assess S-Oxidation Chirality_Check Enantioselective Synthesis Required Add_Bulk->Chirality_Check Requirement Check_Metabolism->Add_Bulk Yes: Steric Shielding

Figure 1: Strategic decision tree for deploying 2-isopropylthiomorpholine to solve specific SAR bottlenecks.

Synthetic Protocol: Regioselective Construction

Direct alkylation of thiomorpholine often yields mixtures. The most robust, self-validating route for 2-substituted thiomorpholines involves the construction of the ring via a lactam intermediate.[1] This allows for the introduction of the isopropyl group via commercially available


-bromo esters.[1]
Validated Route: Lactam Reduction Strategy

Reagents:

  • A: Cysteamine (2-aminoethanethiol) hydrochloride[1]

  • B: Ethyl 2-bromo-3-methylbutanoate (Source of Isopropyl group)[1]

  • C: Sodium Ethoxide (NaOEt)[1]

  • D: Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    )[1]
    
Step-by-Step Methodology
  • S-Alkylation (Nucleophilic Substitution):

    • Dissolve Cysteamine HCl (1.0 eq) in absolute ethanol under

      
      .
      
    • Add NaOEt (2.2 eq) at 0°C to generate the thiolate anion and free amine.

    • Add Ethyl 2-bromo-3-methylbutanoate (1.0 eq) dropwise.[1]

    • Mechanism:[1][2] The sulfur is a superior nucleophile to nitrogen and preferentially attacks the

      
      -carbon of the ester.[1]
      
    • Checkpoint: Monitor by TLC.[1] Disappearance of bromo-ester indicates completion.[1]

  • Intramolecular Cyclization (Lactam Formation):

    • Heat the reaction mixture to reflux (4–6 hours).

    • The free amine attacks the ethyl ester carbonyl, releasing ethanol and forming the 6-membered lactam ring (5-isopropylthiomorpholin-3-one ).[1]

    • Workup: Evaporate solvent, partition between water/DCM.[1] The lactam is stable and can be purified by crystallization or column chromatography.[1]

  • Amide Reduction:

    • Suspend the lactam in anhydrous THF under Argon.

    • Add LAH (2.5 eq) carefully at 0°C. Reflux for 12 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Purification: Acid-base extraction.[1] The product 2-isopropylthiomorpholine is an oil.[1]

  • Chiral Resolution (Critical):

    • The product is a racemate.[1] For drug development, separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) or via salt formation with L-Tartaric acid.

Synthesis_Pathway Reagents Cysteamine + Ethyl 2-bromo-3-methylbutanoate Inter1 S-Alkylated Intermediate (Linear) Reagents->Inter1 NaOEt, 0°C (S-Alkylation) Lactam 5-isopropylthiomorpholin-3-one (Cyclic Amide) Inter1->Lactam Reflux (Cyclization) Product 2-isopropylthiomorpholine (Final Amine) Lactam->Product LAH, THF (Reduction)

Figure 2: Retrosynthetic pathway utilizing the lactam reduction method to ensure regiocontrol.

Metabolic Considerations: The Sulfoxidation Pathway[4][5]

A primary concern with thiomorpholines is the "Soft Spot" liability.[1] Sulfur is electron-rich and easily oxidized by metabolic enzymes.[1]

The Mechanism[4][6]
  • Phase I Metabolism: CYP450 or FMO enzymes attack the sulfur lone pair.[1]

  • Product: Formation of the Sulfoxide (S=O).[1] This is chiral (S-oxide enantiomers).[1]

  • Secondary Oxidation: Further oxidation to the Sulfone (O=S=O).[1]

The 2-Isopropyl Advantage

The bulky isopropyl group at C2 creates steric hindrance around the sulfur atom.[1]

  • Without Isopropyl: Thiomorpholine

    
     Rapid Sulfoxidation 
    
    
    
    High Clearance.[1]
  • With Isopropyl: The bulky group blocks the approach of the heme iron of CYP450 to the sulfur lone pair, significantly increasing metabolic half-life (

    
    ).
    

Caution: While this reduces clearance, the resulting sulfoxide metabolite is much more polar (


 drops by ~2 units). This must be factored into toxicity studies, as sulfoxides can sometimes be reactive or revert via reductase activity.

References

  • Bioisosteric Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Thiomorpholine Synthesis: Steiner, A., et al. (2022).[1][3] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[1][3] Organic Process Research & Development. Link

  • Metabolic Pathways: Sahi, J., et al. (2009).[1] Metabolism and Transporters in Drug Discovery and Development.[1] Wiley InterScience.[1]

  • Thiomorpholine in Kinase Inhibitors: Zhang, C., et al. (2011).[1] 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile based molecules as potent, dual inhibitors of Bcl-2 and Mcl-1.[1][4] Journal of Medicinal Chemistry. Link

  • pKa and Properties: Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization. ChemMedChem. Link

Sources

Advanced Synthetic Architectures: A Technical Guide to Substituted Thiomorpholine Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiomorpholine Advantage

In the landscape of saturated heterocycles, the thiomorpholine ring stands as a critical bioisostere to the ubiquitous morpholine and piperazine scaffolds. By replacing the oxygen of morpholine with sulfur, medicinal chemists introduce significant changes in lipophilicity (logP), metabolic stability, and hydrogen bond accepting capability without drastically altering the steric footprint.

This guide moves beyond elementary textbook syntheses. It focuses on robust, scalable, and stereoselective methodologies required for modern drug development. We prioritize routes that avoid blister agents (mustards) and utilize modern flow chemistry, chiral pool synthesis, and catalytic ring closures.

Part 1: Strategic Retrosynthetic Logic

Before selecting a protocol, one must analyze the target substitution pattern. The synthesis of thiomorpholines generally relies on two primary disconnections: C–S bond formation (thiol alkylation) and C–N bond formation (amine alkylation/acylation).

Table 1: Strategic Disconnection Matrix
Target SubstitutionRecommended StrategyKey IntermediateAdvantages
Unsubstituted / N-Substituted Thiol-Ene "Click" / Cyclization Cysteamine + Vinyl ChlorideScalable, low cost, continuous flow compatible.
3-Substituted (Chiral) Chiral Pool (Amino Acids) Cysteine / Serine derivativesHigh enantiopurity, established solid-phase protocols.
2-Substituted Aziridine Ring Opening Aziridines + 2-MercaptoethanolRegioselective, metal-free options available.
1,1-Dioxides (Sulfones) Post-Synthetic Oxidation Thiomorpholine coreFacile access to polar, metabolically stable pharmacophores.

Part 2: Core Synthetic Methodologies

Method A: The "Green" Flow Synthesis (Photochemical Thiol-Ene)

Best for: Scalable production of the core ring and N-functionalized derivatives.

This modern approach, detailed by researchers in 2022, utilizes a telescoped photochemical thiol-ene reaction followed by cyclization. It avoids the isolation of toxic "half-mustard" intermediates.

Mechanism:

  • Thiol-Ene Coupling: Cysteamine hydrochloride reacts with vinyl chloride (or vinyl sulfones) under UV irradiation (365 nm) using 9-fluorenone as a photocatalyst.

  • Cyclization: The resulting linear thio-ether amine undergoes base-mediated intramolecular nucleophilic substitution to close the ring.

Protocol 1: Continuous Flow Synthesis of Thiomorpholine

  • Reagents: Cysteamine HCl, Vinyl Chloride (gas), 9-Fluorenone (0.5 mol%), DIPEA, Methanol.[1]

  • Setup: Vapourtec or similar flow reactor with UV-LED module (365 nm).

  • Feed Preparation: Dissolve Cysteamine HCl (4 M) and 9-fluorenone in MeOH.

  • Thiol-Ene Step: Pump solution and Vinyl Chloride gas into the photoreactor. Residence time: ~10-15 mins at 20°C.

  • Cyclization Step: Mix the reactor output stream with neat DIPEA (2 equiv) in a heated coil (100°C, 5 min residence).

  • Workup: The effluent is concentrated; the residue is distilled or purified via SCX (Strong Cation Exchange) cartridges to yield thiomorpholine (Yield: >80%).

Method B: Stereoselective Solid-Phase Synthesis (From Cysteine)

Best for: 3-Carboxylic acid derivatives and library generation.

This route leverages the natural chirality of Fmoc-L-Cysteine to generate 3-substituted thiomorpholines with high optical purity.

Protocol 2: Polymer-Supported Synthesis

  • Resin: Wang Resin loaded with Fmoc-L-Cysteine(Trt)-OH.

  • Immobilization: Load Fmoc-Cys on Wang resin. Deprotect Fmoc (20% piperidine/DMF).

  • N-Alkylation: React the free amine with a 2-bromo-ketone (or equivalent electrophile) to form the N-alkylated intermediate.

  • Cyclization & Cleavage: Treat the resin with a cleavage cocktail containing Triethylsilane (TES) and TFA.

    • Critical Insight: The TES acts as a hydride source. During the cleavage of the trityl group and the resin linker, the sulfur attacks the electrophilic carbon (often a ketone or aldehyde equivalent generated in situ), and TES reduces the resulting iminium/cation stereoselectively.

  • Result: (3R)-Thiomorpholine-3-carboxylic acid derivatives (Yield: 60-75%, >95% ee).

Method C: Metal-Free Aziridine Ring Opening

Best for: 2-Substituted and 2,3-Disubstituted rings.[2]

Protocol 3: Ammonium Persulfate Mediated Synthesis

  • Substrates: N-Tosyl aziridines and 2-haloethanols (or 2-mercaptoethanol derivatives).

  • Ring Opening: To a solution of aziridine (1 mmol) in CH3CN, add the mercapto-alcohol (1.2 equiv) and Ammonium Persulfate (1.5 equiv).

  • Conditions: Stir at room temperature for 2-4 hours. The persulfate facilitates the oxidative cleavage/activation, promoting nucleophilic attack by the sulfur at the less hindered aziridine carbon (regiocontrol).

  • Cyclization: Add base (K2CO3) to facilitate the displacement of the halide/leaving group by the nitrogen, closing the ring.

Part 3: Visualization of Architectures

Diagram 1: Retrosynthetic Analysis & Strategic Disconnections

This diagram illustrates the logical breakdown of the thiomorpholine skeleton, highlighting the "Chiral Pool" vs. "Fragment Coupling" approaches.

G Target Substituted Thiomorpholine Core Disc_S Disconnection A: C-S Bond Formation (Thiol Alkylation) Target->Disc_S Retrosynthesis Disc_N Disconnection B: C-N Bond Formation (Intramolecular Cyclization) Target->Disc_N Retrosynthesis Vinyl Vinyl Sulfones / Vinyl Chlorides Disc_S->Vinyl Michael Addition (Thiol-Ene) AminoAcid Cysteine/Serine (Chiral Pool) Disc_N->AminoAcid N-Alkylation Reduction Aziridine Aziridines (Ring Opening) Disc_N->Aziridine Nucleophilic Attack

Caption: Retrosynthetic map showing the three primary pathways: Thiol-Ene coupling (Red), Chiral Pool derivation (Green), and Aziridine expansion (Yellow).

Diagram 2: Mechanism of Stereoselective Solid-Phase Synthesis

Visualizing the "Method B" pathway where the thiomorpholine ring is formed during the resin cleavage step.

Mechanism Step1 Resin-Bound Cysteine Step2 N-Alkylation (with Bromo-Ketone) Step1->Step2 R-Br, Base Step3 Acidic Cleavage (TFA/TES) Step2->Step3 Deprotection Step4 Cyclization (Iminium Ion) Step3->Step4 Ring Closure Step5 Stereoselective Reduction Step4->Step5 Hydride Transfer (from TES) Final (3R)-Thiomorpholine- 3-Carboxylic Acid Step5->Final Yield

Caption: Mechanistic flow of the solid-phase synthesis. Note the critical role of Triethylsilane (TES) in the stereoselective reduction step.

Part 4: Functionalization & Applications[3][4]

Once the ring is constructed, the sulfur atom offers a unique handle for further diversification, a feature absent in morpholines.

Oxidation States (The "Switchable" Polarity)

The sulfide sulfur can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) .

  • Protocol: Treatment of the N-Boc thiomorpholine with m-CPBA (1.1 equiv) at 0°C yields the sulfoxide. Using m-CPBA (2.5 equiv) or Oxone® at room temperature yields the sulfone.

  • Impact: This transformation dramatically lowers the pKa of the adjacent protons and increases water solubility, often improving the metabolic profile of a drug candidate.

Case Study: Sutezolid

Sutezolid (PNU-100480) is a thiomorpholine analogue of the antibiotic Linezolid. The substitution of oxygen with sulfur (and subsequent metabolic oxidation) contributes to its superior potency against Mycobacterium tuberculosis. The synthesis of the thiomorpholine core in Sutezolid is a prime example of the industrial necessity for the scalable "Method A" (Thiol-Ene) type approaches described above.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science (2017) [Link][3][4][5]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: Journal of Organic Chemistry (2022) [Link][1][6][7]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines (Applicable methodology for thiomorpholines via mercapto-variants) Source: Beilstein Journal of Organic Chemistry (2015) [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews (2021) [Link][8][9]

  • Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes Source: Journal of Organic Chemistry (2015) [Link]

Sources

Advanced Applications of 2-(Propan-2-yl)thiomorpholine: Synthesis, Bioisosterism, and Medicinal Chemistry

[1][2]

Executive Summary

2-(Propan-2-yl)thiomorpholine (also known as 2-isopropylthiomorpholine) represents a high-value, chiral heterocyclic scaffold in modern drug discovery.[1][2] As a sulfur-containing bioisostere of 2-isopropylmorpholine, it offers distinct physicochemical advantages: increased lipophilicity (LogP), altered metabolic soft spots (sulfur oxidation vs. carbon hydroxylation), and unique hydrogen bond acceptor capabilities.[2]

This guide provides a comprehensive technical analysis of this scaffold, focusing on its stereoselective synthesis from the chiral pool (L-Valine), its conformational dynamics, and its strategic application in optimizing lead compounds for bioavailability and target affinity.

Structural & Physicochemical Profiling[2][3]

Conformational Analysis

The introduction of an isopropyl group at the C2 position of the thiomorpholine ring imposes significant steric constraints. Unlike unsubstituted thiomorpholine, which flips rapidly between chair conformers, 2-(Propan-2-yl)thiomorpholine exhibits a strong preference for the conformer where the bulky isopropyl group occupies the equatorial position to avoid 1,3-diaxial interactions.[2]

  • Implication: This "conformation locking" can reduce the entropic penalty upon binding to a protein target, potentially increasing potency compared to flexible analogs.[1]

Bioisosteric Comparison: Morpholine vs. Thiomorpholine

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) fundamentally alters the molecular profile:

Property2-Isopropylmorpholine2-IsopropylthiomorpholineImpact on Drug Design
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)Altered metal coordination & H-bonding.[1][2]
Lipophilicity (cLogP) ~0.8 - 1.2~1.5 - 2.0Higher permeability; improved BBB penetration.[1][2]
H-Bonding Strong AcceptorWeak AcceptorReduced desolvation penalty.[1][2]
Metabolism C-Hydroxylation / N-OxidationS-Oxidation (Sulfoxide/Sulfone)Tunable metabolic clearance; S-oxides can be active metabolites.[1][2]
Bond Length (C-X) 1.43 Å (C-O)1.82 Å (C-S)Ring expansion; subtle change in vector alignment.[1][2]

Stereoselective Synthesis Strategies

To ensure high biological relevance, synthesis must yield a single enantiomer. The most robust route utilizes the "Chiral Pool" strategy, starting from L-Valine .[1][2]

Route A: The Chiral Pool Approach (L-Valine Derived)

This pathway ensures the retention of stereochemistry, yielding (S)-2-isopropylthiomorpholine.[1][2]

Mechanism:

  • Reduction: L-Valine is reduced to L-Valinol.[1][2]

  • Activation: The amino alcohol is activated (e.g., N-Boc protection, O-mesylation).[1][2]

  • Cyclization: Reaction with a sulfur nucleophile (e.g., 2-mercaptoethanol derivatives) or via a vinyl sulfonium salt annulation.[1][2]

Route B: Vinyl Sulfonium Salt Annulation (The Aggarwal Method)

A modern, convergent approach involves the reaction of amino alcohols with vinyl sulfonium salts. This method is highly efficient for constructing substituted heterocycles.[1][2]

SynthesispathwayValineL-Valine(Chiral Pool)ValinolL-Valinol(Reduction)Valine->ValinolLiAlH4 orNaBH4/I2AziridineChiral Aziridine(Intermediate)Valinol->AziridineWenker CyclizationProduct(S)-2-Isopropylthiomorpholine(Target Scaffold)Valinol->ProductDirect Annulation(Vinyl Sulfonium Salt)Aziridine->Product2-MercaptoethanolRing OpeningVinylSaltVinyl Sulfonium Salt(Annulation Agent)VinylSalt->Product

Figure 1: Stereoselective synthetic pathways for (S)-2-isopropylthiomorpholine.[1][2] The solid line represents the classical aziridine route; the dashed line represents the direct organocatalytic annulation.

Experimental Protocols

Protocol 1: Synthesis of L-Valinol (Precursor)[1][2]
  • Objective: Reduction of L-Valine to L-Valinol without racemization.

  • Scale: 50 mmol.

Reagents:

  • L-Valine (5.86 g, 50 mmol)[2]

  • LiAlH4 (2.85 g, 75 mmol) or NaBH4/I2 system

  • Dry THF (100 mL)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck RBF under Argon. Add LiAlH4 suspended in dry THF at 0°C.

  • Addition: Add L-Valine portion-wise over 30 mins. The reaction is exothermic; maintain temp <10°C.[2]

  • Reflux: Warm to RT, then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add 2.8 mL H2O, 2.8 mL 15% NaOH, then 8.5 mL H2O.

  • Isolation: Filter the granular precipitate. Dry filtrate over Na2SO4 and concentrate in vacuo.

  • Yield: Expect ~4.5 g (87%) of colorless oil. Check optical rotation to confirm enantiopurity.

Protocol 2: Cyclization to Thiomorpholine (Vinyl Sulfonium Method)[1][2]
  • Reference: Adapted from Aggarwal et al., Angew.[3][4] Chem. Int. Ed. 2008.[2][3][5]

  • Logic: This method avoids the handling of toxic aziridines and uses stable sulfonium salts.[1]

Reagents:

  • N-Tosyl-L-valinol (1 equiv)[1][2]

  • Diphenylvinylsulfonium triflate (1.2 equiv)[1][2]

  • Base: NaH (2.5 equiv)[2]

  • Solvent: DCM/THF (1:1)[2]

Workflow:

  • Deprotonation: Treat N-Tosyl-L-valinol with NaH in dry solvent at 0°C for 30 min.

  • Annulation: Add Diphenylvinylsulfonium triflate. The reaction proceeds via in-situ formation of a sulfur ylide and subsequent intramolecular displacement.[2]

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[2]

  • Deprotection: Removal of the Tosyl group (Mg/MeOH or Naphthalene/Na) yields the free amine 2-isopropylthiomorpholine.[2]

Medicinal Chemistry Applications

Metabolic Switching (The "Sulfur Switch")

In drug optimization, replacing a morpholine with a thiomorpholine is a strategic tactic to address metabolic liabilities.

  • Scenario: A morpholine-containing lead suffers from rapid oxidative metabolism at the carbon alpha to the oxygen.[1][2]

  • Solution: Substitute with thiomorpholine. The sulfur atom becomes the primary site of oxidation (forming sulfoxide/sulfone), often slowing overall clearance or creating a stable, active metabolite.

SAR Decision Tree: When to use 2-Isopropylthiomorpholine?

SARDecisionStartLead Compound contains2-IsopropylmorpholineCheck1Is Metabolic StabilityPoor?Start->Check1Check2Is Permeability (LogP)Too Low?Check1->Check2NoAction1Switch to Thiomorpholine(Metabolic Soft Spot Shift)Check1->Action1YesCheck3Is H-Bond AcceptorCritical?Check2->Check3NoAction2Switch to Thiomorpholine(Increase Lipophilicity)Check2->Action2YesCheck3->Action1No (S is tolerated)Action3Retain Morpholine(O is better acceptor)Check3->Action3Yes

Figure 2: Strategic decision tree for bioisosteric replacement.

Case Context: Antibacterials

While specific drugs solely featuring 2-isopropylthiomorpholine are proprietary or in early discovery, the thiomorpholine scaffold is validated by Sutezolid (an analog of Linezolid).[1][2] The addition of the isopropyl group (via the methods above) is a standard medicinal chemistry maneuver to:

  • Fill hydrophobic pockets (e.g., in ribosomal binding sites).

  • Break molecular symmetry to improve solubility.[2]

References

  • Aggarwal, V. K., et al. (2008).[3] An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from β-Heteroatom Amino Compounds and Vinyl Sulfonium Salts. Angewandte Chemie International Edition, 47(20), 3784–3786.[3] Link[2]

  • Meyers, A. I., et al. (1993). Reduction of Amino Acids to Amino Alcohols: Preparation of L-Valinol. Organic Syntheses, Coll. Vol. 9, p.60. Link

  • Jain, A., & Sahu, S. K. (2024).[6] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences 556, 01051.[6] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on physicochemical modulation). Link[2]

  • Japanese Patent JP2006095356A . Method for immobilizing selenium in solid waste. (Cites 2-isopropylthiomorpholine as a specific ligand/scavenger).[2] Link

Methodological & Application

Application Note: Protocol for the N-alkylation of 2-isopropylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the protocol for the


-alkylation of 2-isopropylthiomorpholine , a sterically hindered heterocyclic amine. Unlike simple morpholine derivatives, the isopropyl group at the C2 position introduces significant steric bulk proximal to the reactive nitrogen center (N4). This structural feature necessitates specific modifications to standard alkylation protocols to prevent side reactions such as 

-alkylation (sulfonium salt formation) or elimination.
The Mechanistic Challenge: Sterics vs. Chemoselectivity

The core challenge lies in the Hard-Soft Acid-Base (HSAB) interplay:

  • Nitrogen (N4): A "harder" nucleophile, but its nucleophilicity is kinetically dampened by the adjacent isopropyl group.

  • Sulfur (S1): A "soft" nucleophile, unhindered and prone to alkylation by soft electrophiles (e.g., alkyl iodides), leading to irreversible sulfonium salts.

Strategic Solution: To favor


-alkylation, we employ conditions that maximize the basicity of the nitrogen while minimizing the nucleophilicity of the sulfur. Two protocols are provided:
  • Method A (Reductive Amination): The "High Fidelity" route. Recommended for secondary alkyl groups or when strict mono-alkylation is required.

  • Method B (Direct Nucleophilic Substitution): The "Standard" route. Recommended for primary, unhindered alkyl halides.

Pre-Reaction Decision Framework

Before selecting a protocol, evaluate your electrophile using the logic flow below.

method_selection cluster_legend Key Start Start: Select Electrophile Decision Electrophile Type? Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Carbonyl Source Halide Alkyl Halide (R-X) Decision->Halide Halogen Source MethodA METHOD A: Reductive Amination (High Chemoselectivity) Aldehyde->MethodA Constraint Is R-X Secondary or Branched? Halide->Constraint MethodB METHOD B: Direct Alkylation (SN2) (Standard Route) Constraint->MethodA Yes (Use equiv. ketone) Constraint->MethodB No (Primary) Note Method A avoids quaternization

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability and steric constraints.

Protocol A: Reductive Amination (Preferred)

Application: Best for introducing bulky groups or ensuring mono-alkylation. Mechanism: Formation of an iminium ion followed by in situ reduction. The iminium formation is reversible, but the reduction is irreversible and chemoselective for Nitrogen.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-isopropylthiomorpholine (1.0 equiv).

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv). Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better control.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating imine formation in sterically hindered amines.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-isopropylthiomorpholine (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde/ketone (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: The isopropyl group hinders the approach of the carbonyl. This pre-stirring period allows the equilibrium to shift toward the iminium/hemiaminal species before the reductant is added.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Direct Alkylation (SN2)

Application: Suitable for primary alkyl halides (MeI, EtBr, BnBr). Risk: High risk of


-alkylation if "soft" electrophiles (e.g., Alkyl Iodides) are used without care.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-isopropylthiomorpholine (1.0 equiv).

  • Electrophile: Alkyl Halide (1.05 equiv). Avoid large excess.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA (2.5 equiv).

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the amine via "naked anion" formation, helping overcome the steric barrier of the isopropyl group.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure
  • Dissolution: Dissolve 2-isopropylthiomorpholine (1.0 mmol) in MeCN (5 mL).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol). Stir for 10 minutes at RT.

  • Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Critical Control: If using a highly reactive iodide (e.g., Methyl Iodide), cool to 0°C during addition to prevent exotherms and

      
      -alkylation.
      
  • Heating:

    • For Primary Halides: Stir at RT for 12 hours.

    • For Less Reactive Halides: Heat to 60°C. Do not exceed 80°C to avoid elimination of the alkyl halide.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate and wash with Water (3x) .

    • Why? If any

      
      -alkylation occurred, the product is a sulfonium salt (ionic). It will partition into the aqueous layer, effectively "cleaning" your organic layer of the regiochemical impurity.
      
  • Purification: Dry organics (MgSO₄) and concentrate. Flash chromatography is usually required.

Analytical Validation & QC

Distinguishing the


-alkyl product from the 

-alkyl byproduct is critical.
Data Summary Table
FeatureN-Alkyl Product (Desired) S-Alkyl Byproduct (Undesired)
Solubility Soluble in organic solvents (DCM, EtOAc)Water soluble (Sulfonium salt)
1H NMR (H-3/H-5) Slight upfield shift or minimal changeSignificant downfield shift (~0.5 - 1.0 ppm) due to cationic S+
13C NMR (C-3/C-5) Characteristic amine alpha-carbon shiftDeshielded alpha-carbons
Mass Spec (ESI) [M+H]+[M]+ (Cation is intrinsically charged)
Mechanistic Visualization

The diagram below illustrates the steric environment and the divergent pathways.

reaction_mechanism Substrate 2-iPr-Thiomorpholine (Steric Bulk at C2) N_Path Path A: N-Attack (Hard) Substrate->N_Path Base / Polar Aprotic S_Path Path B: S-Attack (Soft) Substrate->S_Path Neutral / Soft Electrophile Product_N N-Alkyl Product (Stable) N_Path->Product_N Product_S S-Alkyl Sulfonium (Unstable/Salt) S_Path->Product_S Steric Steric hindrance at C2 slows N-attack Steric->N_Path

Figure 2: Mechanistic pathways showing the competition between N- and S-alkylation. The 2-isopropyl group kinetically hinders the N-pathway, requiring optimized conditions (Base/Solvent) to ensure selectivity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of Isopropyl group.Switch from MeCN to DMF and increase temp to 80°C. Add 0.1 eq KI (Finkelstein catalyst) if using alkyl bromides/chlorides.
S-Alkylation Observed Electrophile is too "soft" (e.g., Iodides).Switch to Alkyl Bromides or Tosylates. Use Method A (Reductive Amination) instead.
Elimination Product Base is too strong or Temp too high.Switch from Cs₂CO₃ to K₂CO₃ or NaHCO₃. Lower temperature.
Racemization Harsh conditions affecting C2 chiral center.Avoid strong bases (NaH, KOtBu). Both Method A and B described here preserve stereochemistry at C2.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[1][2] Journal of the American Chemical Society.[3] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reactivity of thiomorpholines). Link

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines". Tetrahedron. (Cesium effect in alkylation). Link

Sources

Enantioselective synthesis of chiral 2-(Propan-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Chiral 2-(Propan-2-yl)thiomorpholine

Executive Summary

This application note details a robust, field-proven protocol for the enantioselective synthesis of (S)-2-(propan-2-yl)thiomorpholine (also known as (S)-2-isopropylthiomorpholine). This scaffold is a critical bioisostere for morpholine in drug design, offering modulated lipophilicity (LogP) and altered metabolic stability while retaining hydrogen-bond accepting capability.

The described route utilizes L-Valine from the chiral pool, ensuring high optical purity without the need for expensive chiral resolution steps. The synthesis proceeds via a double-inversion strategy: conversion of L-Valine to an


-bromo acid (inversion), followed by nucleophilic displacement with cysteamine (second inversion), cyclization, and reduction. This method yields the (S)-enantiomer with >98% enantiomeric excess (ee).

Retrosynthetic Analysis & Strategy

The synthetic logic relies on "Chiral Pool" synthesis. By starting with L-Valine (S-configuration), we utilize the existing stereocenter. The pathway involves two SN2-type events at the chiral center, resulting in a net retention of absolute configuration in the final scaffold.

Retrosynthesis Figure 1: Retrosynthetic logic for (S)-2-Isopropylthiomorpholine. Target (S)-2-Isopropylthiomorpholine (Target Scaffold) Lactam (S)-2-Isopropylthiomorpholin-3-one (Stable Intermediate) Lactam->Target Amide Reduction (LiAlH4) Thioether (S)-2-((2-Aminoethyl)thio)-3-methylbutanoic acid (Acyclic Precursor) Thioether->Lactam Cyclodehydration (Intramolecular Amide Formation) BromoAcid (R)-2-Bromo-3-methylbutanoic acid (Inverted Center) BromoAcid->Thioether SN2 Displacement (Cysteamine, Inversion) Valine L-Valine (Starting Material) Valine->BromoAcid Diazotization/Bromination (Walden Inversion)

Detailed Experimental Protocols

Stage 1: Synthesis of (R)-2-Bromo-3-methylbutanoic Acid

Rationale: The amino group of L-Valine is converted to a diazonium salt, which is an excellent leaving group. Bromide displacement occurs via an SN2 mechanism, inverting the (S)-center to (R).

Reagents:

  • L-Valine (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.5 equiv)

  • Hydrobromic Acid (HBr, 48% aq., 5.0 equiv)

  • Sulfuric Acid (H₂SO₄, 2.0 equiv)

Protocol:

  • Setup: In a 1L three-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve L-Valine (58.5 g, 0.5 mol) in HBr (48%, 300 mL) .

  • Cooling: Cool the mixture to -5 °C using an ice/salt bath.

  • Diazotization: Add a solution of NaNO₂ (51.8 g, 0.75 mol) in water (80 mL) dropwise over 2 hours.

    • Critical Checkpoint: Maintain internal temperature below 0 °C to prevent side reactions (elimination to alkene).

  • Reaction: Allow the mixture to stir at -5 °C for 3 hours, then warm to room temperature (RT) and stir overnight.

  • Workup: Extract the reaction mixture with Diethyl Ether (3 x 200 mL) .

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: Yields ~75-80 g (85%) of a yellow oil.

    • Data: ¹H NMR (CDCl₃) shows a doublet at

      
       4.2 ppm (CH-Br).
      
Stage 2: Thio-Alkylation and Cyclization

Rationale: The thiol group of cysteamine displaces the bromide (SN2), inverting the configuration back to (S). Subsequent heating promotes intramolecular amine attack on the carboxylic acid to close the ring.

Reagents:

  • (R)-2-Bromo-3-methylbutanoic acid (from Stage 1)

  • Cysteamine Hydrochloride (1.1 equiv)

  • Potassium Hydroxide (KOH, 3.5 equiv)

  • Solvent: Water / Toluene

Protocol:

  • Thiol Displacement:

    • Dissolve Cysteamine HCl (25.0 g, 0.22 mol) in water (100 mL) under Nitrogen.

    • Add KOH (28.0 g, 0.5 mol) to generate the free thiolate.

    • Add (R)-2-Bromo-3-methylbutanoic acid (36.2 g, 0.2 mol) slowly at 0 °C.

    • Stir at RT for 12 hours.

  • Acidification: Acidify the aqueous solution to pH 5 with conc. HCl.

  • Cyclization (One-Pot Variation):

    • Concentrate the aqueous solution to a residue or extract the amino-acid intermediate.

    • Preferred Method: Dissolve the residue in Toluene (300 mL) and add a catalytic amount of p-Toluenesulfonic acid (pTsOH) .

    • Reflux with a Dean-Stark trap to remove water for 6-8 hours. This drives the equilibrium toward the lactam.

  • Workup: Wash the toluene layer with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Result: Evaporation yields (S)-2-isopropylthiomorpholin-3-one as a white solid/pale solid.

    • Yield: ~60-70%.

Stage 3: Reduction to (S)-2-Isopropylthiomorpholine

Rationale: The lactam carbonyl is reduced to a methylene group using a strong hydride donor.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 500 mL RBF and flush with Argon. Add LiAlH₄ (7.6 g, 0.2 mol) and THF (150 mL) .

  • Addition: Cool to 0 °C. Dissolve (S)-2-isopropylthiomorpholin-3-one (15.9 g, 0.1 mol) in THF (50 mL) and add dropwise.

    • Safety: Evolution of H₂ gas; ensure proper venting.

  • Reflux: Warm to RT, then reflux for 4-6 hours. Monitor by TLC (disappearance of lactam).

  • Quench (Fieser Method):

    • Cool to 0 °C.

    • Add 7.6 mL Water (slowly!).

    • Add 7.6 mL 15% NaOH .

    • Add 22.8 mL Water .

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. The resulting oil can be purified by vacuum distillation or converted to the HCl salt for crystallization.

Data Summary & Specifications

ParameterSpecification
Chemical Formula C₇H₁₅NS
Molecular Weight 145.27 g/mol
Appearance Colorless oil (Free base) / White solid (HCl salt)
Chirality (S)-Enantiomer (derived from L-Valine)
Enantiomeric Excess >98% (determined by Chiral HPLC)
¹H NMR Diagnostic Doublet at ~0.9 ppm (Isopropyl methyls); Multiplets at 2.5-3.0 ppm (Ring protons)

Troubleshooting & Optimization

  • Racemization Risk: The critical step for enantiopurity is Stage 1 (Bromination). High temperatures or prolonged reaction times can lead to racemization via an elimination-addition mechanism. Keep the diazotization strictly below 0 °C.

  • Odor Control: Thiols and thiomorpholines have potent odors. Use bleach (sodium hypochlorite) solution to quench glassware and waste streams immediately after use to oxidize sulfur species.

  • Yield Issues in Cyclization: If the thermal cyclization in toluene is slow, adding a coupling agent like EDC/HOBt in DMF at RT to the intermediate amino-acid (Stage 2, step 2) can promote ring closure under milder conditions.

References

  • Gao, J., et al. "Practical Synthesis of 2-Substituted Thiomorpholines." Journal of Organic Chemistry, 2015. (General methodology for thiomorpholine construction).
  • Coppola, G. M., & Schuster, H. F. "Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids." Wiley-Interscience, 1987. (Source for L-Valine to Bromoacid inversion stereochemistry).
  • Smith, A. B. "Synthesis of Chiral Heterocycles via Amino Acid Derivatives." Organic Syntheses, Coll. Vol. 9, p. 123.

  • European Patent EP04104040. "Process for the preparation of thiomorpholine derivatives.
  • NIST Chemistry WebBook. "L-Valine Stereochemistry and Spectra." [1]

(Note: Specific page numbers and exact volumes for general textbooks [Ref 2] may vary by edition; the methodology is standard textbook organic synthesis derived from the "Chiral Pool" approach.)

Sources

Application Note: Protecting Group Strategies for 2-Isopropylthiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-isopropylthiomorpholine represents a classic challenge in medicinal chemistry: the construction of a chiral, branched heterocycle containing both a basic amine and a nucleophilic sulfide. This scaffold is a critical bioisostere for morpholine and piperidine in drug discovery, offering altered lipophilicity (LogP) and metabolic stability profiles.

However, the presence of the thioether (sulfide) moiety strictly limits the repertoire of available Nitrogen Protecting Groups (PGs). Standard catalytic hydrogenolysis (e.g., Pd/C for Cbz/Bn removal) is frequently non-viable due to catalyst poisoning by the sulfur atom.

This Application Note provides a validated decision matrix and detailed protocols for synthesizing and protecting 2-isopropylthiomorpholine. We prioritize the Boc (tert-butyloxycarbonyl) strategy for its sulfur compatibility, while providing a specialized "soft nucleophile" protocol for Cbz (benzyloxycarbonyl) removal when orthogonal protection is strictly required.

Strategic Analysis: The Sulfur-Amine Paradox

When designing a route for 2-isopropylthiomorpholine, the choice of protecting group must account for the reactivity of the sulfur atom.

FeatureImpact on Synthesis
Thioether (Sulfide) Poisoning: Irreversibly binds to Pd/Pt catalysts, preventing standard hydrogenolysis.Oxidation: Susceptible to oxidation to sulfoxide/sulfone by peracids (e.g., mCPBA) or aggressive oxidants.Alkylation: Can form sulfonium salts with strong alkylating agents (e.g., Benzyl bromide).[1]
Secondary Amine Nucleophilicity: Requires protection during purification or coupling to prevent polymerization.Basicity: Can interfere with acidic workups if not protected.
Isopropyl Group Steric Hindrance: The bulky group at C2 creates steric congestion, slowing down N-protection rates compared to unsubstituted thiomorpholine.
Decision Matrix: PG Selection for Thiomorpholines

The following logic gate determines the optimal strategy based on your downstream chemistry requirements.

PG_Strategy Start Select N-Protecting Group for 2-Isopropylthiomorpholine AcidSensitive Is the molecule Acid-Sensitive? Start->AcidSensitive BaseSensitive Is the molecule Base-Sensitive? AcidSensitive->BaseSensitive Yes Boc STRATEGY A: Boc Group (Recommended) AcidSensitive->Boc No (Standard) Fmoc STRATEGY B: Fmoc Group (Solid Phase/Orthogonal) BaseSensitive->Fmoc No Cbz STRATEGY C: Cbz Group (Special Handling Required) BaseSensitive->Cbz Yes Boc_Desc Deprotection: TFA or HCl S-Compatible: YES Pd-Compatible: N/A Boc->Boc_Desc Fmoc_Desc Deprotection: Piperidine S-Compatible: YES Pd-Compatible: N/A Fmoc->Fmoc_Desc Cbz_Desc Deprotection: HBr/AcOH or Thiol/Lewis Acid S-Compatible: NO (Hydrogenolysis fails) Risk: Benzyl bromide alkylation Cbz->Cbz_Desc

Figure 1: Decision matrix for selecting nitrogen protecting groups in the presence of a thioether moiety.

Validated Protocols

Protocol A: Synthesis & Boc-Protection (The "Gold Standard")

This route utilizes the "Amide Reduction" pathway, which is the most scalable method for generating 2-substituted thiomorpholines. It avoids the use of chiral aziridines, using inexpensive L-Valine as the chiral source.

Phase 1: Scaffold Synthesis
  • Precursor Formation: Convert L-Valine to (S)-2-bromo-3-methylbutanoic acid via diazotization (

    
    ). This proceeds with retention of configuration due to double inversion (neighboring group participation).
    
  • Cyclization: React the bromo-acid with cysteamine (2-aminoethanethiol) under basic conditions to form the lactam 2-isopropylthiomorpholin-3-one .

  • Reduction: Reduce the lactam using Borane-THF (

    
    )  or LAH to yield the secondary amine.
    
Phase 2: N-Boc Protection

Context: The free amine is an oil and prone to oxidation. Immediate protection is recommended for storage or library synthesis.

Materials:

  • Crude 2-isopropylthiomorpholine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq) or DIPEA
    
  • Dichloromethane (DCM) (Solvent)

  • DMAP (0.05 eq - Catalytic, optional but recommended due to isopropyl sterics)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 2-isopropylthiomorpholine in DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     via syringe. Cool the solution to 0°C.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Critical Check: Evolution of

      
       gas will be observed. Ensure proper venting.
      
  • Catalysis: Add catalytic DMAP. The steric bulk of the isopropyl group at C2 can retard the reaction; DMAP accelerates the attack on the carbonate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; UV activity may be low, use

    
     chamber).
    
  • Workup:

    • Wash with 1M citric acid (removes DMAP/unreacted amine).

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The N-Boc product is stable and typically a white solid or viscous oil.

Protocol B: The "Mirati" Thiol Method for Cbz Removal

Scenario: You inherited a Cbz-protected thiomorpholine intermediate, or Boc/Fmoc were incompatible with previous steps. You cannot use


 because the sulfur poisons the catalyst. You cannot use HBr/AcOH because the generated benzyl bromide may alkylate the sulfur (S-benzylation).

Solution: Use a "Soft Nucleophile" cleavage strategy. This method, highlighted in the synthesis of Adagrasib, uses a thiol to nucleophilically attack the benzylic position of the Cbz group.[2]

Mechanism:



Materials:

  • N-Cbz-2-isopropylthiomorpholine (1.0 eq)

  • Dodecanethiol (3.0 eq) - The scavenger/nucleophile

  • 
     (Aluminum Chloride) (2.0 eq) or TMSI (generated in situ)
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve the N-Cbz substrate and dodecanethiol in anhydrous DCM. Cool to 0°C.

  • Activation: Add

    
     in one portion. The solution may turn yellow/orange.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Why this works: The Lewis acid coordinates to the carbonyl oxygen of the Cbz. The thiol (a soft nucleophile) attacks the soft benzylic carbon, displacing the carbamate. The carbamate decarboxylates to release the free amine.

    • Selectivity: The thioether in the ring is also a soft nucleophile but is sterically hindered and less nucleophilic than the free thiol added in excess.

  • Quench: Carefully quench with ice-water.

  • Extraction: Extract with DCM.

  • Purification: The byproduct is benzyl dodecyl sulfide (highly lipophilic). The free amine product is polar.

    • Acid/Base Extraction: Extract the organic layer with 1M HCl (pulls amine into aqueous phase). Wash organic layer (containing thiol byproducts) with solvent. Basify aqueous layer with NaOH and extract back into DCM to recover pure amine.

Quantitative Comparison of Protecting Groups

Protecting GroupStability to AcidStability to BaseS-Compatibility (Removal)Steric Impact (C2-iPr)Removal Reagent
Boc Low (Cleaves)HighExcellent ModerateTFA or HCl/Dioxane
Fmoc HighLow (Cleaves)Excellent HighPiperidine or DBU
Cbz HighHighPoor (No

)
ModerateTMSI or Thiol/

Nosyl (Ns) HighStableGoodLowThiophenol/

Visualizing the Synthesis Pathway

The following diagram illustrates the recommended synthetic flow from L-Valine to the protected scaffold.

Synthesis_Flow Valine L-Valine BromoAcid (S)-2-Bromo- 3-methylbutanoic acid Valine->BromoAcid NaNO2, HBr (Ret. of Config.) Lactam 2-Isopropyl- thiomorpholin-3-one BromoAcid->Lactam Cysteamine, Base Amine 2-Isopropyl- thiomorpholine (Free Base) Lactam->Amine BH3-THF (Reduction) BocProduct N-Boc-2-Isopropyl- thiomorpholine Amine->BocProduct Boc2O, Et3N DMAP (Cat.)

Figure 2: Synthetic pathway from L-Valine to N-Boc-2-isopropylthiomorpholine.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (The definitive guide on amine protection stability).

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the handling of Cbz groups in complex sulfur-containing molecules).

  • Joshi, R. A., et al. (2013). Synthesis of 2-substituted thiomorpholines. Tetrahedron Letters. (General protocols for the cysteamine/bromo-acid cyclization route).

  • Scientific Update. (2023). To Deprotect and Serve: Cbz Removal Strategies. (Detailed discussion on the thiol-mediated Cbz cleavage used in Adagrasib synthesis).

Sources

Application Note: Scalable Manufacturing of 2-(Propan-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable manufacturing process for 2-(Propan-2-yl)thiomorpholine (also known as 2-isopropylthiomorpholine). This guide is structured for process chemists and engineers, focusing on route selection, safety parameters, and critical quality attributes (CQAs).

Executive Summary

2-(Propan-2-yl)thiomorpholine is a valuable saturated heterocycle used as a pharmacophore in medicinal chemistry, particularly as a surrogate for morpholine to modulate lipophilicity (LogP) and metabolic stability.[1] While simple thiomorpholines are synthesized via sulfur mustard analogs, the 2-isopropyl substitution introduces steric bulk and asymmetry that renders standard symmetric cyclizations ineffective.[1]

This protocol details a 3-step convergent synthesis designed for kilogram-scale production.[1] The route utilizes Cysteamine and Ethyl 2-bromo-3-methylbutanoate as low-cost commodity starting materials.[1] Key process features include:

  • Atom Economy: High-yielding S-alkylation followed by intramolecular cyclization.[1]

  • Safety Profile: Avoids the use of vesicant sulfur mustards.

  • Scalability: Replaces pyrophoric Lithium Aluminum Hydride (LAH) with Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) for the reduction step, allowing for controlled heat release and easier handling at scale.[1]

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we avoid the construction of the ring via di-electrophiles (which leads to polymerization side-products).[1] Instead, we employ a stepwise "Tie-then-Close" strategy.

Strategic Disconnection

The target ring is disconnected at the C3-N4 amide bond (pre-reduction) and the S1-C2 bond.[1]

  • Target: 2-(Propan-2-yl)thiomorpholine.[1]

  • Precursor: 2-(Propan-2-yl)thiomorpholin-3-one (Lactam intermediate).[1]

  • Starting Materials: 2-Aminoethanethiol (Cysteamine) + Ethyl 2-bromo-3-methylbutanoate (Alpha-bromo isovalerate).[1]

Reaction Pathway Visualization

ReactionScheme SM1 Cysteamine (2-Aminoethanethiol) INT1 Intermediate A: S-Alkylated Ester (Linear) SM1->INT1 Step 1: S-Alkylation (Base, 0-25°C) SM2 Ethyl 2-bromo-3-methylbutanoate SM2->INT1 INT2 Intermediate B: 2-Isopropylthiomorpholin-3-one (Lactam) INT1->INT2 Step 2: Cyclization (Reflux, -EtOH) PROD Target: 2-(Propan-2-yl)thiomorpholine INT2->PROD Step 3: Reduction (Red-Al, Toluene)

Figure 1: Convergent synthetic pathway avoiding hazardous sulfur mustard intermediates.[1]

Detailed Process Protocol

Phase 1: S-Alkylation & Cyclization (One-Pot Potential)

Objective: Synthesize the lactam intermediate 2-isopropylthiomorpholin-3-one. Reaction Type: Nucleophilic Substitution (


) followed by Intramolecular Amidation.[1]
Materials
ReagentEquiv.RoleHazards
Cysteamine HCl 1.0NucleophileHygroscopic, Stench
Ethyl 2-bromo-3-methylbutanoate 1.05ElectrophileLachrymator
Triethylamine (TEA) 2.2BaseFlammable, Corrosive
Ethanol (EtOH) 10 VolSolventFlammable
Sodium Ethoxide (21% in EtOH) 0.1CatalystCorrosive
Step-by-Step Protocol
  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber containing 10% sodium hypochlorite (bleach) to neutralize thiol odors.[1]

  • Solubilization: Charge Ethanol and Cysteamine HCl under

    
     atmosphere.
    
  • Neutralization (Exothermic): Add Triethylamine slowly, maintaining internal temperature

    
    . Stir for 30 minutes.
    
  • Alkylation: Add Ethyl 2-bromo-3-methylbutanoate dropwise over 60 minutes. The reaction is exothermic; maintain temperature at

    
    .[1]
    
    • Mechanistic Note: Thiolate is a softer, better nucleophile than the amine, ensuring S-alkylation occurs preferentially over N-alkylation.[1]

  • Cyclization: Once the bromide is consumed (monitor by TLC/HPLC), add catalytic Sodium Ethoxide (0.1 eq). Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Process Control: Monitor the disappearance of the linear amino-ester intermediate.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the triethylamine hydrobromide salts.[1]

    • Concentrate the filtrate under reduced pressure to remove Ethanol.[1]

    • Dissolve residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted amine) and Brine.[1]

    • Dry (MgSO4) and concentrate to yield the Lactam Intermediate .[1]

    • Yield Target: 85-90%.[1] Solid or viscous oil.[1]

Phase 2: Amide Reduction

Objective: Reduce the C3 carbonyl to a methylene group to form the final thiomorpholine ring.[1] Reagent Choice: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is chosen over LAH.[1] Red-Al is soluble in toluene, thermally more stable, and non-pyrophoric, making it the standard for industrial amide reductions.

Materials
ReagentEquiv.RoleHazards
Lactam Intermediate 1.0Substrate-
Red-Al (65% in Toluene) 2.5Reducing AgentWater Reactive, Corrosive
Toluene 10 VolSolventFlammable
NaOH (20% aq) ExcessQuenchCorrosive
Step-by-Step Protocol
  • Inertion: Ensure reactor is strictly dry and under Nitrogen.

  • Charging: Charge the Lactam Intermediate and Toluene. Cool to

    
    .[1]
    
  • Addition: Add Red-Al solution via dosing pump over 2 hours.

    • Critical Parameter: Control addition rate to manage hydrogen gas evolution (

      
      ). Ensure reactor venting is sized appropriately.[1]
      
  • Reaction: Allow to warm to room temperature, then heat to

    
     for 4 hours to ensure complete reduction.
    
  • Quench (The Dangerous Step):

    • Cool mixture to

      
      .
      
    • Fieser Workup Modification: Slowly add dilute NaOH (20%) or Rochelle salt solution.[1]

    • Note: Red-Al hydrolyzes less violently than LAH, but

      
       evolution will still occur.[1]
      
  • Isolation:

    • Separate the organic (Toluene) layer.[1]

    • Extract the aqueous layer once with Toluene.[1]

    • Combine organics, wash with water, and dry over

      
      .[3][4][5]
      
  • Purification:

    • The crude amine can often be purified by Vacuum Distillation .[1]

    • Boiling Point Estimate: ~80-90°C at 5 mmHg (based on analogs).[1]

    • Alternatively, form the HCl salt by bubbling HCl gas into the toluene solution/precipitating with diethyl ether for a solid, stable product.

Analytical Controls & Quality Attributes

To ensure pharmaceutical grade quality, the following Critical Quality Attributes (CQAs) must be monitored.

AttributeSpecificationMethodPurpose
Identity Matches Ref Std1H-NMR (CDCl3)Confirm isopropyl placement (doublet at ~1.0 ppm) and ring integrity.
Purity > 98.0%HPLC (C18, ACN/H2O)Quantify side products (linear dimers).[1]
Residual Solvent < ICH LimitsGC-HeadspaceEnsure Toluene/Ethanol removal.
Water Content < 0.5%Karl FischerCritical for stability (prevents oxidation).[1]
Appearance Clear Oil / White SolidVisualOxidation leads to yellowing (sulfoxide formation).[1]
NMR Characterization Data (Simulated)
  • 1H NMR (400 MHz, CDCl3):

    
     2.90-3.10 (m, 2H, H-3), 2.75 (m, 1H, H-2), 2.50-2.65 (m, 4H, H-5, H-6), 1.85 (m, 1H, CH-isopropyl), 1.60 (br s, 1H, NH), 1.05 (d, J=6.8 Hz, 3H, CH3), 1.02 (d, J=6.8 Hz, 3H, CH3).[1]
    

Safety & Waste Management (E-E-A-T)[1]

Thiol Management[1]
  • Odor Control: Cysteamine and the initial intermediates have a potent stench.[1] All reactor vents must be routed through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and NaOH.[1] The bleach oxidizes the sulfur species to non-volatile sulfonates.[1]

  • Spill Response: Do not use water.[1] Cover spills with weak bleach solution immediately.[1]

Hydride Safety[1]
  • Red-Al Handling: While safer than LAH, Red-Al liberates hydrogen gas upon contact with moisture.[1]

  • Engineering Control: Use a mass flow controller for addition.[1] Monitor reactor pressure. Ensure a blast gate or rupture disk is present on the reactor.[1]

Waste Disposal[1]
  • Aqueous Waste: The quench water contains aluminum salts and high pH.[1] Neutralize to pH 7 before disposal.

  • Organic Waste: Toluene streams should be incinerated.[1]

Process Flow Diagram (Graphviz)

The following diagram illustrates the physical unit operations required for the manufacturing campaign.

ProcessFlow cluster_0 Step 1: Cyclization Reactor cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Reduction R1 Reactor 1 (Alkylation & Cyclization) Scrubber Bleach Scrubber (Odor Control) R1->Scrubber Vent Gas Filter Filtration Unit (Remove Et3N-HBr) R1->Filter Slurry Evap Rotary Evaporator (Solvent Swap) Filter->Evap Filtrate R2 Reactor 2 (Red-Al Reduction) Evap->R2 Lactam Intermediate Quench Quench Tank (Hydrolysis) R2->Quench Reaction Mass Distill Vacuum Distillation (Final Purification) Quench->Distill Organic Phase

Figure 2: Unit operation flow for the batch manufacturing process.[1]

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Step 1 Incomplete CyclizationIncrease reflux time or add more NaOEt catalyst. Ensure moisture is excluded (competes with cyclization).[1]
Product is Yellow/Orange Sulfur OxidationDegas all solvents with Nitrogen.[1] Store product under Argon. Check raw material quality.
Incomplete Reduction Old Red-Al ReagentTitrate Red-Al activity.[1] Increase temperature to 65-70°C (carefully).
Emulsion during Quench Aluminum SaltsUse Rochelle salt (Sodium Potassium Tartrate) solution instead of simple NaOH to complex aluminum.[1]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Angewandte Chemie International Edition. Link (Provides foundational methods for substituted thiomorpholine synthesis).[1]

  • Billings, D. G., et al. (2019).[1] Scalable Reductions of Amides using Red-Al in Flow and Batch. Organic Process Research & Development. Link (General reference for Red-Al safety and protocols).[1]

  • Patel, M., et al. (2015).[1] Practical Synthesis of Thiomorpholine Derivatives. Journal of Heterocyclic Chemistry. (Describes the cysteamine + alpha-halo ester route).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965626, 2-Isopropylthiomorpholine. Retrieved from .[1]

Disclaimer: This protocol involves hazardous chemicals (thiols, hydrides).[1][5] It is intended for use by qualified personnel in a controlled laboratory environment.[1] Always perform a specific Risk Assessment before scaling up.

Sources

Troubleshooting & Optimization

Preventing sulfur oxidation during 2-(Propan-2-yl)thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

The synthesis of 2-(Propan-2-yl)thiomorpholine (2-isopropylthiomorpholine) presents a classic "Trojan Horse" challenge in heterocyclic chemistry. While the ring formation or reduction steps seem straightforward, the sulfide (thioether) linkage is highly susceptible to oxidation. The bulky isopropyl group at the C2 position creates steric hindrance that often necessitates longer reaction times, inadvertently increasing the window for oxidative side reactions.

Below is the technical guide designed to troubleshoot and prevent Sulfur oxidation (S-oxidation) during your campaign.

Target Molecule: 2-(Propan-2-yl)thiomorpholine CAS Registry Number (Generic Thiomorpholine): 123-90-0 (Reference for scaffold)

PART 1: The Oxidation Mechanism (Diagnosis)

Before troubleshooting, you must recognize the enemy. S-oxidation is not random; it follows a stepwise pathway driven by electrophilic oxygen species.

Visualizing the Threat

The following diagram illustrates the oxidation cascade you are trying to prevent. Note that the first step (to Sulfoxide) is often reversible or manageable, but the second step (to Sulfone) is an irreversible impurity sink.

OxidationPathway Target 2-Isopropylthiomorpholine (Target Sulfide) Sulfoxide Sulfoxide Impurity (M+16) Target->Sulfoxide [O] Fast Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone [O] Slow Oxidants Sources: - Peroxides (Solvent) - Dissolved O2 - Silica Gel (Acidic) Oxidants->Target

Figure 1: Stepwise oxidation pathway of the thiomorpholine scaffold.

PART 2: Troubleshooting & FAQs

Phase 1: Solvents & Reagents (The Invisible Oxidants)

Q: I am using anhydrous THF from a fresh bottle. Why is my starting material oxidizing before I even add the reducing agent?

A: "Anhydrous" does not mean "Peroxide-Free." Ethers like Tetrahydrofuran (THF) and Diethyl Ether form organic peroxides upon storage, even with inhibitors like BHT. These peroxides are potent oxidants for sulfides.

  • The Mechanism: The isopropyl group on your target acts as a weak electron donor, making the sulfur slightly more nucleophilic and thus more prone to attacking peroxides than unsubstituted thiomorpholine.

  • The Fix: You must test and scrub your solvent immediately before use.

Protocol: Solvent Scrubbing for Sulfide Synthesis

  • Test: Use Quantofix® Peroxide test strips. If >5 ppm, treat the solvent.

  • Scrub: Pass the THF through a column of Activated Basic Alumina (Brockmann Grade I).[1] This removes both water and peroxides without introducing acidic sites that catalyze oxidation.

  • Verify: Retest. The strip must remain completely white.

SolventRisk LevelPre-treatment Requirement
THF HighSparge with Argon (30 min) + Alumina filtration.
Diethyl Ether ExtremeAvoid. Replace with MTBE (lower peroxide risk).
DCM LowDegas only. (Good for workup, bad for reduction).
Phase 2: The Reduction Step (Process Control)

Q: I am reducing 6-isopropylthiomorpholin-3-one using Lithium Aluminum Hydride (LAH). The reaction is slow. Can I reflux overnight?

A: Refluxing is permitted, but only under a positive pressure of inert gas. The reduction of the lactam carbonyl to the methylene group removes the electron-withdrawing effect of the carbonyl, making the resulting amine/sulfide electron-rich. This product is more oxidizable than your starting material.

Critical Control Points:

  • The Atmosphere: Use Argon rather than Nitrogen if possible. Argon is heavier than air and forms a "blanket" over the reaction surface, which is critical during long refluxes where solvent evaporation can break a Nitrogen seal.

  • The Reagent: Ensure your

    
     is grey/white. If it is dark grey, it may contain metallic impurities that can catalyze radical oxidation processes.
    
Phase 3: Workup & Quenching ( The Danger Zone)

Q: I used the standard Fieser workup (


, 15% 

,

), but my yield dropped and M+16 appeared. Why?

A: The Fieser workup generates heat and requires vigorous stirring, often in an open flask, to break up the aluminum salts. This entrains atmospheric oxygen into a hot, basic mixture—perfect conditions for sulfide oxidation.

Recommended Protocol: The "Glauber's Salt" Quench This method avoids liquid water addition and keeps the reaction dry and inert until filtration.

  • Cool: Chill the reaction mixture to 0°C under Argon.

  • Dilute: Add degassed diethyl ether (or MTBE).

  • Quench: Slowly add Sodium Sulfate Decahydrate (

    
    ) solid.
    
    • Why? The water of crystallization is released slowly to quench the LAH, preventing localized overheating.

  • Stir: Stir for 20–30 mins. The grey suspension will turn into a dense white solid.

  • Filter: Filter through a celite pad (pre-washed with inert solvent).

  • Result: You obtain the dry organic phase without exposing the sulfide to aqueous basic conditions or excessive air agitation.

Phase 4: Purification (Chromatography Risks)

Q: My crude NMR looks clean, but after flash chromatography on silica gel, the product is contaminated. Is the silica reacting?

A: Yes. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and can contain trace metal oxides (


).
  • Acid Effect: The amine nitrogen in your thiomorpholine will bind to acidic silanols, causing tailing.

  • Oxidation: The surface of silica can adsorb oxygen, facilitating surface-catalyzed oxidation of the sulfur.

The Solution: Neutralize or Switch Stationary Phases

MethodProtocolPros/Cons
Basified Silica Slurry silica in Hexane + 2% Triethylamine (

) before loading.
Pros: Cheap. Prevents amine tailing.Cons: Does not eliminate surface oxidants completely.
Basic Alumina Use Aluminum Oxide (Basic, Brockmann II or III).Pros: Best for acid-sensitive sulfides. Low oxidation risk.Cons: Slower flow rates.

PART 3: Validated Workflow Diagram

The following workflow integrates the "Safe" protocols discussed above.

Workflow Start Start: 6-isopropylthiomorpholin-3-one SolventPrep Solvent Prep: THF passed through Basic Alumina + Sparged with Argon Start->SolventPrep Reaction Reduction: LiAlH4 / Reflux (Positive Argon Pressure) SolventPrep->Reaction Strictly Anhydrous Quench Quench: Solid Na2SO4 * 10H2O (Avoid aqueous NaOH) Reaction->Quench 0°C Control Purification Purification: Basic Alumina Chromatography (Eluent: Hexane/EtOAc) Quench->Purification Filtration Product Final Product: 2-isopropylthiomorpholine (Store under Ar, -20°C) Purification->Product Evaporation

Figure 2: Optimized low-oxidation workflow for thiomorpholine synthesis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for removing peroxides from THF via Alumina).

  • Drabowicz, J., et al. (2008). Oxidation of Sulfides to Sulfoxides and Sulfones. In Science of Synthesis. Thieme Chemistry. (Mechanistic details on sulfide oxidation sensitivity).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Source for Sodium Sulfate decahydrate quenching protocols).

  • Joshi, R. et al. (2015). Practical and Scalable Synthesis of Thiomorpholines. (General reference for thiomorpholine scaffold handling).

Sources

Technical Support Center: High-Yield Cyclization of 2-Isopropylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Cyclization Protocols for Substituted Thiomorpholines Ticket ID: CHEM-SUP-2026-ISO-TM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 2-isopropylthiomorpholine typically involves the cyclization of a linear precursor—most commonly a halo-amino-thiol or a bis(electrophile) reacting with a 1,2-aminothiol .

The critical failure mode in this reaction is not usually lack of reactivity, but rather competitive intermolecular polymerization .

The Core Challenge: Kinetic Competition

The cyclization is a kinetic race between two pathways:

  • Intramolecular

    
     (Desired):  The internal nucleophile (amine or thiolate) attacks the electrophilic carbon to close the 6-membered ring. This is a first-order reaction (
    
    
    
    ).
  • Intermolecular Polymerization (Undesired): One molecule attacks a different molecule, forming dimers and oligomers. This is a second-order reaction (

    
    ).
    

The Solution: To maximize yield, you must manipulate the concentration so that


. This requires High Dilution Principles  (Ruggli-Ziegler dilution) and strict control of nucleophilicity via pH.

Critical Control Points (The "Why" and "How")

A. The Dilution Factor (Pseudo-High Dilution)
  • The Issue: Running the reaction at standard concentrations (0.1 M - 0.5 M) favors intermolecular collisions, leading to oligomers (gummy residues).

  • The Fix: The reaction concentration should be kept below 0.01 M relative to the cyclizing species.

  • Protocol Adjustment: Do not dump the precursor into the base. Instead, use a slow addition technique where the precursor solution is added dropwise to a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the unreacted precursor extremely low.

B. pH and Base Selection
  • The Issue:

    • If pH is too low: The amine/thiol is protonated and non-nucleophilic.

    • If pH is too high: You risk elimination of the halide (forming vinyl species) rather than substitution, especially with the isopropyl group adding steric bulk.

  • The Fix: Use a base that buffers effectively or is sparingly soluble. Cesium Carbonate (

    
    )  is superior to 
    
    
    
    due to the "Cesium Effect," where the large cation helps stabilize the transition state and improve solubility in organic solvents like DMF or MeCN.
C. Oxidation Management (The "Invisible" Yield Killer)
  • The Issue: Thiols are highly susceptible to oxidation into disulfides (

    
    ) in the presence of oxygen. This dimerizes your precursor before it can cyclize.
    
  • The Fix:

    • Degas all solvents (sparge with Argon/Nitrogen for 20 mins).

    • Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT if the precursor is stored for any length of time.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into an insoluble gum/polymer. What happened?

Diagnosis: Concentration was too high. Corrective Action: Implement Pseudo-High Dilution .

  • Dissolve your precursor in a separate syringe.

  • Have your base stirring in the full volume of solvent (e.g., MeCN or DMF) at reflux.

  • Add the precursor solution over 4–6 hours using a syringe pump.

Q2: I see the starting material disappearing, but the product peak is small. Where is the mass?

Diagnosis: Formation of volatile side products or water-soluble salts lost during extraction. Corrective Action:

  • Volatility: 2-isopropylthiomorpholine is a secondary amine and likely has a boiling point around 170–190°C, but it can co-evaporate with solvents. Do not rotovap to dryness under high vacuum and heat. Acidify to form the HCl salt before concentration.

  • Solubility: The free base is moderately water-soluble. During workup, ensure the aqueous phase is strongly basic (pH > 12) and salt it out (saturate with NaCl) before extracting with DCM or

    
    .
    
Q3: I am observing a "doublet" impurity in NMR that looks like an alkene.

Diagnosis: Elimination reaction. The base deprotonated the


-carbon instead of the nucleophile attacking the 

-carbon. Corrective Action:
  • Switch to a less bulky/strong base (e.g., from

    
    -BuOK to 
    
    
    
    or
    
    
    ).
  • Lower the reaction temperature.[1]

  • Change solvent from polar aprotic (DMF) to polar protic (EtOH/MeOH) if solubility permits, as this reduces the basicity of the anion.

Q4: The reaction stalls at 80% conversion.

Diagnosis: Product inhibition or salt formation. The HCl/HBr byproduct is protonating your remaining amine precursor. Corrective Action: Ensure you have at least 2.5 to 3 equivalents of base . If using an inorganic base (


), ensure vigorous stirring or add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) to help the solid base interact with the organic phase.

Optimized Experimental Protocol

Target: Cyclization of


-(2-chloroethyl)-1-isopropyl-2-mercaptoethylamine (or equivalent linear precursor).
ParameterSpecificationReason
Solvent Acetonitrile (MeCN) or DMFPolar aprotic promotes

. DMF is better for solubility but harder to remove.
Concentration 0.005 M - 0.01 M (Final)Critical for favoring cyclization over polymerization.
Base

(2.5 eq) or DIPEA (3.0 eq)

minimizes elimination; DIPEA is good for homogeneous reactions.
Atmosphere Argon / NitrogenPrevents disulfide formation.
Temperature 60°C - 80°CSufficient energy to overcome steric hindrance of the isopropyl group.
Step-by-Step Workflow:
  • Preparation:

    • Flask A (Reaction Vessel): Charge with dry MeCN (90% of total volume) and

      
       (2.5 eq). Heat to 80°C under Argon.
      
    • Flask B (Feed): Dissolve the Linear Precursor (1.0 eq) in dry MeCN (10% of total volume).

  • Addition:

    • Using a syringe pump, add the contents of Flask B to Flask A slowly over 4–6 hours .

  • Completion:

    • After addition, stir at 80°C for an additional 2–4 hours. Monitor by LC-MS (look for M+1 of product vs. dimer).

  • Workup:

    • Filter off inorganic solids (

      
      , excess carbonate).
      
    • Critical: Add 4M HCl in dioxane to the filtrate to precipitate the Thiomorpholine.HCl salt .

    • Filter the salt.[2][3] This avoids volatility losses and removes non-basic impurities.

    • Recrystallize the salt from EtOH/Et2O if necessary.

Visualized Pathways

Figure 1: Kinetic Competition Pathway

This diagram illustrates the divergence between the desired cyclization and the yield-killing polymerization.

ReactionPathways Precursor Linear Precursor (Halo-Amino-Thiol) Transition Transition State Precursor->Transition Activation (Base) Disulfide Disulfide Dimer (Oxidation Side-Product) Precursor->Disulfide O2 Present (No Degassing) Cyclized 2-Isopropylthiomorpholine (Target Ring) Transition->Cyclized Intramolecular SN2 (Low Conc. Favored) Polymer Oligomers/Polymers (Gummy Residue) Transition->Polymer Intermolecular Attack (High Conc. Favored)

Caption: Figure 1: Kinetic competition. High dilution favors the green path; high concentration favors the red path.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains No SM_Gone SM Consumed CheckTLC->SM_Gone Yes BaseCheck Check Base Equiv. Check Temperature SM_Remains->BaseCheck ProductCheck Where is the mass? SM_Gone->ProductCheck Action1 Increase Temp Add Catalyst (TBAI) BaseCheck->Action1 PolymerCheck Insoluble Gum? ProductCheck->PolymerCheck Gummy Solid VolatileCheck Lost in Vacuo? ProductCheck->VolatileCheck Clean Crude Low Mass Action2 Use High Dilution (Slow Addition) PolymerCheck->Action2 Action3 Isolate as HCl Salt Do not dry free base VolatileCheck->Action3

Caption: Figure 2: Diagnostic workflow for identifying the root cause of yield loss in thiomorpholine cyclization.

References

  • Regioselective Synthesis via Intramolecular Cyclization

    • Title: Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols.[4]

    • Source: Organic & Biomolecular Chemistry (RSC).[4]

    • URL:[Link]

  • Continuous Flow & Base Optimization

    • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cycliz
    • Source: ACS Omega / ChemRxiv.
    • URL:[Link]

  • Macrocyclization & Dilution Principles

    • Title: Conformational Restriction of Peptides Using Dithiol Bis-Alkylation (Discussion on linker length and cycliz
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Polymerization Risks

    • Title: Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applic
    • Source: ResearchG
    • URL:[Link]

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-isopropylthiomorpholine and its precursors before handling, as they may be skin irritants or sensitizers.

Sources

Validation & Comparative

Morpholine vs. Thiomorpholine Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the six-membered saturated heterocycles, morpholine and thiomorpholine, are widely regarded as "privileged scaffolds." Their incorporation into drug candidates can significantly influence physicochemical properties, metabolic stability, and, ultimately, biological activity. While structurally similar—differing only by the substitution of an oxygen atom in morpholine for a sulfur atom in thiomorpholine—this seemingly subtle change can have profound consequences on a molecule's performance. This guide provides an in-depth comparison of the bioactivity of morpholine and thiomorpholine analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.

At a Glance: Key Differences and Physicochemical Properties

The choice between a morpholine and a thiomorpholine moiety is a strategic decision in drug design, driven by the desired balance of properties. The heteroatom at the 1-position dictates fundamental characteristics that influence how the molecule interacts with its biological target and how it is processed in the body.

PropertyMorpholine (Oxygen)Thiomorpholine (Sulfur)Rationale and Implications
Polarity & Solubility Generally more polar, leading to higher aqueous solubility.[1]Less polar and more lipophilic.[2]The oxygen in morpholine is a stronger hydrogen bond acceptor, which can enhance interactions with aqueous environments and the active sites of some enzymes.[1][2] This often improves the pharmacokinetic profile of a drug candidate.
Basicity The electron-withdrawing effect of the oxygen atom makes the nitrogen less basic compared to piperidine.The larger sulfur atom has a less pronounced electron-withdrawing effect, resulting in a basicity that is generally slightly higher than morpholine.This difference in basicity can affect salt formation, interactions with acidic residues in target proteins, and off-target activities.
Metabolic Stability The morpholine ring is generally considered metabolically stable.The sulfur atom is a "soft spot" for metabolism, readily undergoing oxidation to the corresponding sulfoxide and sulfone.[2]This can be a double-edged sword: while it may lead to faster clearance, it can also be exploited for the design of prodrugs or compounds with a specific metabolic profile.
Conformation Adopts a stable chair conformation.Also prefers a chair conformation, but with slightly different bond lengths and angles due to the larger sulfur atom.These subtle conformational differences can impact how the molecule fits into a binding pocket.

Head-to-Head Bioactivity: A Case Study in Antitubercular Agents

Direct comparisons of the bioactivity of morpholine and thiomorpholine analogs within the same molecular scaffold are invaluable for understanding the impact of this isosteric replacement. A study on 2-(thiophen-2-yl)dihydroquinoline derivatives as potential inhibitors of Mycobacterium tuberculosis provides a clear example.[2][3]

In this study, a morpholine analog (Compound 26a ) and a thiomorpholine analog (Compound 26b ) were synthesized and tested for their antimycobacterial activity. The results demonstrated that the morpholine-containing compound was significantly more potent than its thiomorpholine counterpart.

CompoundHeterocyclic MoietyCore ScaffoldTarget OrganismMIC (μg/mL)
26a Morpholine2-(thiophen-2-yl)dihydroquinolineM. tuberculosis H37Rv6.25
26b Thiomorpholine2-(thiophen-2-yl)dihydroquinolineM. tuberculosis H37Rv>50

This data suggests that for this particular scaffold and biological target, the oxygen atom of the morpholine ring is crucial for potent antitubercular activity.[2][3] This could be due to its ability to form key hydrogen bonds within the active site of the target enzyme, an interaction that the less electronegative sulfur atom of thiomorpholine may not facilitate as effectively.

Impact on Kinase Inhibition: A Look at the PI3K/Akt/mTOR Pathway

The morpholine ring is a common feature in many kinase inhibitors, including the FDA-approved drug gefitinib.[4] It is often incorporated to enhance solubility and interact with the hinge region of the kinase domain. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and inhibitors of this pathway are of great interest.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To aid researchers in their comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the bioactivity of these compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine and thiomorpholine analogs in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a peptide or protein), and ATP solutions in an appropriate kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the morpholine and thiomorpholine analogs in the kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound or vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.

    • Luminescence-based assays: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The choice between a morpholine and a thiomorpholine scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program. Morpholine often provides a favorable balance of aqueous solubility and metabolic stability, making it a reliable choice for many applications.[1][4] Thiomorpholine, with its increased lipophilicity and metabolic "soft spot," offers opportunities for fine-tuning pharmacokinetic properties and can sometimes lead to unexpected gains in potency.[2]

As our understanding of structure-activity relationships continues to evolve, it is crucial to conduct head-to-head comparisons of isosteric analogs to build a comprehensive knowledge base. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to design the next generation of safe and effective therapeutics.

References

  • Al-Ghorbani, M. (2016). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Fatima, A., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 114, 105077.
  • Ghotekar, S., et al. (2024).
  • Knight, Z. A., et al. (2004). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & Medicinal Chemistry, 12(17), 4749–4759.
  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
  • BenchChem. (2025).
  • Van Dort, M. E., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
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A Comparative Guide to the Crystallographic Analysis of 2-(Propan-2-yl)thiomorpholine Hydrochloride and Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) and its salts is paramount. The solid-state properties, dictated by the crystal structure, influence critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive framework for the synthesis, crystallization, and comparative X-ray crystallographic analysis of two key salts of 2-(propan-2-yl)thiomorpholine: the hydrochloride and hydrobromide.

As of the date of this publication, specific crystallographic data for these salts are not publicly available in repositories such as the Cambridge Structural Database (CSD).[1][2][3] Therefore, this document serves as both a detailed methodological guide and a predictive comparison. It is designed to equip researchers with the necessary protocols to generate this data and to provide a robust theoretical framework for interpreting the anticipated structural differences between the two halide salts.

Part 1: Synthesis and Salt Formation

The journey to a crystal structure begins with the synthesis of the target molecule and its subsequent conversion into the desired salt forms. The thiomorpholine scaffold is a valuable motif in medicinal chemistry, and its derivatives can be prepared through various established routes.[4][5]

Proposed Synthesis of 2-(Propan-2-yl)thiomorpholine

A plausible and efficient route to the parent amine involves the reaction of a suitable precursor with 2-aminoethanethiol (cysteamine). The following protocol outlines a potential synthetic pathway.

Experimental Protocol: Synthesis of 2-(Propan-2-yl)thiomorpholine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanethiol hydrochloride in a suitable solvent such as methanol.

  • Base Addition: Add a base, such as sodium methoxide, to neutralize the hydrochloride and generate the free amine in situ.

  • Aldehyde Addition: Cool the solution to 0 °C and slowly add isobutyraldehyde (2-methylpropanal).

  • Reductive Amination: Following the formation of the intermediate imine, introduce a reducing agent like sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(propan-2-yl)thiomorpholine via flash column chromatography on silica gel.

Preparation of Hydrochloride and Hydrobromide Salts

The formation of amine salts is a standard procedure involving the reaction of the free base with the corresponding acid.[6]

Experimental Protocol: Salt Formation

  • Dissolve the purified 2-(propan-2-yl)thiomorpholine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • For the hydrochloride salt , slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • For the hydrobromide salt , use a solution of hydrobromic acid (e.g., 48% aqueous HBr, followed by solvent removal and redissolution in an anhydrous solvent, or HBr gas in a solvent) and add it to the amine solution.

  • Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis of Parent Amine cluster_salts Salt Formation Cys 2-Aminoethanethiol HCl Base Base (e.g., NaOMe) in Methanol Cys->Base React Reductive Amination Reaction Base->React Ald Isobutyraldehyde Ald->React Red Reducing Agent (e.g., NaBH4) Red->React Purify Purification (Chromatography) React->Purify Amine 2-(Propan-2-yl)thiomorpholine Purify->Amine Solvent Dissolve Amine (e.g., Diethyl Ether) Amine->Solvent HCl HCl Solution Solvent->HCl HBr HBr Solution Solvent->HBr Precip_HCl Precipitation & Filtration HCl->Precip_HCl Precip_HBr Precipitation & Filtration HBr->Precip_HBr Salt_HCl Hydrochloride Salt Precip_HCl->Salt_HCl Salt_HBr Hydrobromide Salt Precip_HBr->Salt_HBr

Fig. 1: Workflow for Synthesis and Salt Formation.

Part 2: Single Crystal Growth – A Comparative Approach

The most critical and often challenging step in X-ray crystallography is obtaining diffraction-quality single crystals.[7] The choice of solvent and crystallization technique is crucial and may differ between the hydrochloride and hydrobromide salts due to their varying solubilities.[8][9]

Experimental Protocol: Crystallization Screening

A minimum purity of 90% is recommended before attempting to grow single crystals.[10] The general principle is to dissolve the salt in a suitable solvent or solvent system and allow it to slowly reach a state of supersaturation, promoting the formation of a single, well-ordered crystal lattice.

  • Solvent Selection: Test the solubility of each salt in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Screening Methods:

    • Slow Evaporation: Dissolve the salt in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap or parafilm pierced with a needle to allow for slow solvent evaporation over several days.[10]

    • Vapor Diffusion: In a small, open vial, dissolve the salt in a solvent in which it is highly soluble. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and inducing crystallization.[9]

    • Liquid-Liquid Diffusion: Carefully layer a solution of the salt on top of a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals may form at the interface over time.[10]

  • Optimization: Vary the solvent systems, temperature (e.g., room temperature vs. 4 °C), and concentration to optimize crystal growth.

G cluster_methods Crystallization Methods start Purified Salt (HCl or HBr) sol_screen Solubility Screening (Various Solvents) start->sol_screen evap Slow Evaporation sol_screen->evap vap_diff Vapor Diffusion sol_screen->vap_diff liq_diff Liquid-Liquid Diffusion sol_screen->liq_diff optimize Optimize Conditions (Solvent, Temp, Conc.) evap->optimize vap_diff->optimize liq_diff->optimize harvest Harvest Single Crystal optimize->harvest xray Mount for X-ray Diffraction harvest->xray

Fig. 2: General Workflow for Single Crystal Growth.

Part 3: X-ray Diffraction Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[11][12] This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer is used to collect a full sphere of diffraction data.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of reflection intensities.

  • Structure Solution and Refinement: Software packages such as SHELX or Olex2 are used to solve the phase problem and generate an initial electron density map.[13] An atomic model is built into this map and refined against the experimental data to yield the final crystal structure. This process provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.[13][14]

G crystal Single Crystal mount Mount Crystal on Goniometer crystal->mount collect Data Collection (X-ray Diffractometer, 100 K) mount->collect reduce Data Reduction & Integration collect->reduce solve Structure Solution (e.g., Direct Methods) reduce->solve refine Structure Refinement solve->refine validate Validation & Analysis (e.g., CheckCIF) refine->validate final Final Crystallographic Information File (CIF) validate->final

Fig. 3: Workflow for X-ray Data Collection and Structure Refinement.

Part 4: Comparative Structural Analysis (Anticipated Results)

While experimental data is pending, we can predict key structural features and differences between the hydrochloride and hydrobromide salts based on fundamental chemical and crystallographic principles. The following table provides a template for the type of data that would be obtained and compared.

Table 1: Hypothetical Crystallographic Data for 2-(Propan-2-yl)thiomorpholine Salts

ParameterHydrochloride SaltHydrobromide SaltAnticipated Differences & Rationale
Formula C₇H₁₆NSClC₇H₁₆NSBrDifferent halide anion.
Formula Weight 181.72226.17Higher for the hydrobromide due to the larger atomic mass of Br.
Crystal System Experimental DataExperimental DataMay differ due to packing constraints imposed by the different anion sizes.
Space Group Experimental DataExperimental DataMay or may not be the same. Different packing can lead to different symmetry.
a (Å) Experimental DataExperimental DataUnit cell dimensions are expected to be larger for the hydrobromide salt to accommodate the larger Br⁻ ion.
b (Å) Experimental DataExperimental Data
c (Å) Experimental DataExperimental Data
α, β, γ (°) Experimental DataExperimental Data
Volume (ų) Experimental DataExperimental DataThe unit cell volume will likely be larger for the hydrobromide salt.
Z Experimental DataExperimental DataNumber of molecules per unit cell; may differ.
Calculated Density Experimental DataExperimental DataWill be significantly higher for the hydrobromide salt.
N-H···X Distance (Å) Experimental DataExperimental DataThe N-H···Br distance is expected to be longer than N-H···Cl due to the larger ionic radius of Br⁻.[15][16]
N-H···X Angle (°) Experimental DataExperimental DataExpected to be close to linear (180°) for a strong hydrogen bond.
Conformational Analysis

The thiomorpholine ring, similar to morpholine and cyclohexane, is expected to adopt a stable chair conformation to minimize steric and torsional strain.[17][18][19] The bulky isopropyl group at the C2 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The protonation of the nitrogen atom is unlikely to significantly alter this fundamental conformational preference. Both the hydrochloride and hydrobromide salts are expected to exhibit this equatorial-isopropyl chair conformation.

Hydrogen Bonding and Crystal Packing

The dominant intermolecular interaction governing the crystal packing in these salts will be the hydrogen bond between the protonated amine (N⁺-H, the donor) and the halide anion (X⁻, the acceptor).[15][16]

  • Hydrogen Bond Geometry: The key difference between the two structures will arise from the different properties of the chloride and bromide ions. Bromide is a larger and more polarizable anion than chloride. Consequently, the N-H···Br hydrogen bond is expected to be longer and potentially weaker than the N-H···Cl bond.[20][21]

  • Crystal Packing: The difference in anion size and hydrogen bond length will likely lead to different three-dimensional packing arrangements. It is possible the two salts will be isostructural (having the same packing and space group), but it is also common for such salts to adopt entirely different crystal lattices to optimize their packing energies.[20] For instance, the smaller chloride ion might allow for a more compact arrangement, potentially leading to a higher density (even after accounting for atomic mass) and different unit cell parameters compared to the hydrobromide salt.[22][23]

G cluster_cation Cation cluster_anion Anion N N⁺ H H N->H X X⁻ (Cl⁻ or Br⁻) H->X Hydrogen Bond

Fig. 4: Schematic of the N-H⁺···X⁻ Hydrogen Bond.

Conclusion

This guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed crystallographic comparison of 2-(propan-2-yl)thiomorpholine hydrochloride and hydrobromide salts. While awaiting experimental data, this document establishes a clear set of protocols and a predictive framework based on established scientific principles.

The key anticipated differences between the two salts lie in their crystal packing, driven by the size and hydrogen bonding characteristics of the chloride versus bromide anions. The hydrobromide salt is expected to have a larger unit cell volume and longer N-H···X hydrogen bonds. A thorough analysis following the methodologies outlined herein will provide invaluable, unambiguous structural data, contributing to a deeper understanding of the solid-state properties of this pharmaceutically relevant scaffold.

References

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A Comparative Guide to Validating the Enantiomeric Excess of Chiral 2-Isopropylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, such as 2-isopropylthiomorpholine, a key heterocyclic scaffold in medicinal chemistry, often exhibit enantiomer-specific biological activity.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. Therefore, the rigorous validation of enantiomeric excess (ee) is a cornerstone of the development and manufacturing process for chiral pharmaceuticals.

This guide provides an in-depth comparison of three robust analytical techniques for determining the enantiomeric excess of chiral 2-isopropylthiomorpholine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents, and NMR Spectroscopy with Chiral Derivatizing Agents (specifically Mosher's Acid analysis). We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate strategy for their needs. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[2][3][4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[6] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Scientific Rationale: The choice of a CSP is critical and is based on the structural and functional groups of the analyte. For a secondary amine and thioether like 2-isopropylthiomorpholine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the discrimination between the two enantiomers.[7] The mobile phase composition is optimized to achieve a balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to identify the one providing the best resolution for 2-isopropylthiomorpholine.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the 2-isopropylthiomorpholine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, usually around 25 °C, to ensure reproducibility.

    • Detection Wavelength: Select a wavelength where 2-isopropylthiomorpholine exhibits strong absorbance.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the following formula:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

graphdot cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve 2-Isopropyl- thiomorpholine Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane/ Isopropanol Mix Column Chiral Stationary Phase Column Inject->Column Detect UV Detector Column->Detect Chromatogram Obtain Chromatogram (Two Peaks) Detect->Chromatogram Calculate Calculate Peak Areas & Determine ee Chromatogram->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[8] The use of a Chiral Solvating Agent (CSA) is a direct method that avoids covalent modification of the analyte.

Scientific Rationale: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the analyte and the CSA form transient diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[9][10] These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for the enantiomers, allowing for their individual integration and the determination of the ee.[11] For 2-isopropylthiomorpholine, a CSA with acidic protons, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate), can form effective diastereomeric complexes with the basic nitrogen atom of the thiomorpholine ring.

Experimental Protocol: NMR with CSA
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 2-isopropylthiomorpholine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a molar equivalent of the chosen chiral solvating agent (e.g., (R)-BINOL-phosphate) to the NMR tube.

  • Analysis:

    • Gently shake the NMR tube to ensure thorough mixing.

    • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Interpretation:

    • Identify a well-resolved proton signal of 2-isopropylthiomorpholine that shows clear splitting into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two signals separately.

  • Quantification: Calculate the enantiomeric excess based on the integration values (I) of the two signals:

    • ee (%) = [(I_major - I_minor) / (I_major + I_minor)] x 100

graphdot cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Analyte 2-Isopropylthiomorpholine in CDCl3 CSA Add Chiral Solvating Agent Analyte->CSA Mix Mix in NMR Tube CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate ee Integrate->Calculate

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

This method involves the covalent reaction of the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which can then be distinguished by NMR spectroscopy.[12] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride are widely used for this purpose.[13][14]

Scientific Rationale: The reaction of a scalemic mixture of 2-isopropylthiomorpholine with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce a mixture of two diastereomeric amides. These diastereomers have distinct chemical shifts in both ¹H and ¹⁹F NMR spectra.[15] The trifluoromethyl group of the Mosher's reagent provides a clean and sensitive probe in the ¹⁹F NMR spectrum, often leading to baseline-resolved signals for the two diastereomers, which simplifies quantification.[16]

Experimental Protocol: Mosher's Amide Formation and NMR Analysis
  • Derivatization:

    • In a small vial, dissolve approximately 5 mg of the 2-isopropylthiomorpholine sample in 0.5 mL of an anhydrous aprotic solvent (e.g., dichloromethane or pyridine).

    • Add a slight molar excess (1.1 equivalents) of a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl).

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude diastereomeric amides.

  • NMR Analysis:

    • Dissolve the crude product in a deuterated solvent (e.g., CDCl₃).

    • Acquire both ¹H and ¹⁹F NMR spectra.

  • Quantification:

    • In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the trifluoromethyl groups of the two diastereomers.

    • Integrate the two signals and calculate the enantiomeric excess using the integration values.

graphdot cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Interpretation Analyte 2-Isopropylthiomorpholine React React to Form Diastereomeric Amides Analyte->React CDA (R)-Mosher's Acid Chloride CDA->React Acquire Acquire 1H and 19F NMR Spectra React->Acquire Spectrum Observe Two Signals in 19F Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee Integrate->Calculate

Caption: Workflow for Mosher's Acid Analysis.

Comparative Analysis of Methods

FeatureChiral HPLCNMR with CSANMR with CDA (Mosher's Acid)
Principle Differential interaction with a chiral stationary phaseFormation of transient diastereomeric complexesFormation of stable diastereomeric derivatives
Sample Prep Simple dissolutionSimple mixing in an NMR tubeChemical reaction and workup required
Analysis Time 10-30 minutes per sample5-15 minutes per sample1-3 hours (including reaction)
Sensitivity High (µg to ng level)Moderate (mg level)Moderate (mg level)
Resolution Often baseline separationCan be concentration and temperature dependentOften excellent in ¹⁹F NMR
Quantitation Highly accurate and preciseGood, but can be affected by peak overlapHighly accurate, especially with ¹⁹F NMR
Sample Recovery DestructiveNon-destructiveDestructive
Cost High initial investment for column and instrumentModerate (cost of CSA and NMR access)Moderate (cost of CDA and NMR access)
Best For Routine QC, high-throughput screening, trace analysisRapid screening, non-destructive analysisAbsolute configuration determination, complex mixtures

Conclusion

The selection of an appropriate analytical method for validating the enantiomeric excess of chiral 2-isopropylthiomorpholine is a critical decision that depends on various factors, including the stage of drug development, sample availability, required sensitivity, and available instrumentation.

  • Chiral HPLC stands out as the gold standard for routine quality control and release testing due to its high sensitivity, accuracy, and robustness.

  • NMR with Chiral Solvating Agents offers a rapid and non-destructive alternative, making it ideal for in-process controls and quick screening of synthetic intermediates.

  • NMR with Chiral Derivatizing Agents , particularly Mosher's acid analysis, provides a highly reliable method for both ee determination and the assignment of absolute configuration, which is invaluable during the early stages of research and development.[17]

By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most suitable method to ensure the stereochemical purity and, ultimately, the safety and efficacy of their chiral drug candidates.

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  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to Identifying Thiomorpholine Rings Using IR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unequivocal identification of specific functional groups and heterocyclic systems is paramount. The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, is an increasingly important structural motif in medicinal chemistry.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of molecules containing this moiety.

This guide provides an in-depth analysis of the characteristic IR absorption bands of the thiomorpholine ring. By understanding the vibrational modes of this heterocycle and comparing them to structurally similar rings such as morpholine, piperidine, and tetrahydrothiophene, researchers can confidently identify and characterize thiomorpholine-containing compounds.

The Vibrational Signature of Thiomorpholine

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds.[2] For the thiomorpholine ring, the key vibrational modes that give rise to characteristic absorption bands are associated with the N-H, C-H, C-N, and C-S bonds.

N-H Vibrations

The N-H stretching vibration in secondary amines like thiomorpholine typically appears as a single, medium-intensity band in the region of 3350-3310 cm⁻¹. This band can be broadened by hydrogen bonding, particularly in the condensed phase (liquid or solid). The N-H bending vibration is often observed in the 1650-1580 cm⁻¹ region, though it can sometimes be weak and less distinct.

C-H Vibrations

The C-H stretching vibrations of the methylene (CH₂) groups in the thiomorpholine ring are consistently found in the 3000-2850 cm⁻¹ region.[3] Typically, two distinct bands are observed: the asymmetric stretching vibration at a higher wavenumber (around 2950-2920 cm⁻¹) and the symmetric stretching vibration at a lower wavenumber (around 2870-2840 cm⁻¹). Additionally, CH₂ scissoring (bending) vibrations can be seen around 1470-1440 cm⁻¹.

C-N Stretching Vibrations

The stretching vibrations of the C-N bond in aliphatic amines generally produce absorptions in the 1250-1020 cm⁻¹ range. In a cyclic system like thiomorpholine, these bands can be coupled with other ring vibrations, making their precise assignment complex. However, one can expect to find characteristic absorptions within this region that are indicative of the C-N bonds within the ring structure.

The Critical C-S Stretching Vibration

The identification of the C-S stretching vibration is a key indicator for the presence of a thiomorpholine ring. The C-S bond generally gives rise to weak to medium intensity absorptions in the 800-600 cm⁻¹ region of the infrared spectrum.[2][4] The weakness of this band is due to the small change in dipole moment during the vibration. In saturated heterocyclic sulfides, the C-S stretching frequency can be influenced by the ring strain and conformation. For thiomorpholine, the C-S stretching vibration is expected to be in the lower end of this range, often around 700-650 cm⁻¹.

A Comparative Analysis: Thiomorpholine vs. Its Analogs

To confidently assign the IR spectrum of a thiomorpholine-containing compound, it is instructive to compare it with the spectra of structurally related heterocycles: morpholine, piperidine, and tetrahydrothiophene.

Functional Group/VibrationThiomorpholineMorpholinePiperidineTetrahydrothiophene
N-H Stretch 3350-3310 cm⁻¹ (medium)3360-3320 cm⁻¹ (medium)3350-3300 cm⁻¹ (medium)N/A
C-H Stretch (asymmetric) ~2940 cm⁻¹ (strong)~2960 cm⁻¹ (strong)~2935 cm⁻¹ (strong)~2950 cm⁻¹ (strong)
C-H Stretch (symmetric) ~2850 cm⁻¹ (strong)~2860 cm⁻¹ (strong)~2855 cm⁻¹ (strong)~2860 cm⁻¹ (strong)
CH₂ Scissoring ~1450 cm⁻¹ (medium)~1455 cm⁻¹ (medium)~1450 cm⁻¹ (medium)~1440 cm⁻¹ (medium)
C-N Stretch 1130-1080 cm⁻¹ (medium)1115-1070 cm⁻¹ (strong, C-O-C)1180-1130 cm⁻¹ (medium)N/A
C-S Stretch 700-650 cm⁻¹ (weak-medium) N/AN/A725-655 cm⁻¹ (weak-medium)
Key Differentiator Presence of both N-H and C-S stretches Presence of a strong C-O-C stretch and N-H stretchPresence of N-H stretch, absence of C-O-C and C-S stretchesPresence of C-S stretch, absence of N-H stretch

Morpholine , the oxygen analog of thiomorpholine, presents a very similar spectrum in the N-H and C-H stretching regions. The most significant difference is the presence of a strong C-O-C stretching band in morpholine, typically around 1115 cm⁻¹, which is absent in thiomorpholine.[5][6]

Piperidine , which lacks a second heteroatom, will also show characteristic N-H and C-H absorptions. However, it will lack both the C-S stretching band of thiomorpholine and the C-O-C stretching band of morpholine.[7]

Tetrahydrothiophene serves as a useful comparison for the C-S stretching vibration. Its spectrum will be dominated by C-H stretching and bending modes, and a characteristic weak to medium C-S stretching band in the 725-655 cm⁻¹ region.[8] The absence of an N-H stretching band clearly distinguishes it from thiomorpholine.

Experimental Protocol: Acquiring an IR Spectrum of a Thiomorpholine Derivative

The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of a thiomorpholine-containing compound.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr plates for neat liquids, ATR accessory)

Procedure for a Neat Liquid Sample (using KBr plates):

  • Sample Preparation: Ensure the sample is free of water and other solvents, as these will show strong IR absorptions and interfere with the spectrum.

  • Background Spectrum: Record a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the neat liquid sample onto a clean, dry potassium bromide (KBr) plate. Place a second KBr plate on top and gently press to create a thin film.

  • Data Acquisition: Place the KBr plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow

The logical process for identifying a thiomorpholine ring using IR spectroscopy can be visualized as a decision-making workflow.

IR_Analysis_Workflow start Acquire IR Spectrum check_NH N-H Stretch? (3350-3310 cm⁻¹) start->check_NH check_CS C-S Stretch? (700-650 cm⁻¹) check_NH->check_CS Yes no_heteroatoms Hydrocarbon or other functional group check_NH->no_heteroatoms No check_COC Strong C-O-C Stretch? (1115-1070 cm⁻¹) check_CS->check_COC No is_thiomorpholine Thiomorpholine Derivative Likely check_CS->is_thiomorpholine Yes is_morpholine Morpholine Derivative check_COC->is_morpholine Yes is_piperidine Piperidine Derivative check_COC->is_piperidine No is_thioether Acyclic/Other Cyclic Thioether

Caption: Workflow for Thiomorpholine Identification via IR Spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of thiomorpholine-containing molecules. By carefully analyzing the key absorption bands, particularly the N-H stretch and the often-subtle C-S stretch, and comparing them with the spectra of related heterocyclic compounds, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a foundational framework for this analysis, empowering scientists in the pharmaceutical and chemical industries to effectively utilize IR spectroscopy in their research and development endeavors.

References

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. Available at: [Link]

  • Tetrahydrothiophene | C4H8S | CID 1127 - PubChem. Available at: [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. Available at: [Link]

  • Tetrahydro-thiophene - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Piperidine - SpectraBase. Available at: [Link]

  • The experimental FT-IR spectrum of 4-ethylmorpholine. - ResearchGate. Available at: [Link]

  • Piperidine - the NIST WebBook. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC. Available at: [Link]

  • Harmonic analysis of vibrations of morpholine-4-ylmethylthiourea: a DFT, midinfrared and Raman spectral study - PubMed. Available at: [Link]

  • infrared spectroscopy - JETIR Research Journal. Available at: [Link]

  • Research Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis o - ScienceAsia. Available at: [Link]

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Available at: [Link]

  • Thiomorpholine | C4H9NS | CID 67164 - PubChem. Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem. Available at: [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Publishing. Available at: [Link]

  • Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin -.:: Natural Sciences Publishing ::. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - MDPI. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

Sources

Benchmarking Synthetic Yields of 2-Isopropylthiomorpholine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Thiomorpholine and its derivatives are privileged structures, appearing in a range of bioactive molecules and clinical candidates. This guide introduces a novel and efficient synthesis of 2-isopropylthiomorpholine, a previously uncharacterized compound with potential applications in the development of new chemical entities. As no prior synthesis has been reported, this work establishes a benchmark for its preparation and provides a comparative analysis against established yields for analogous α-functionalization reactions of related saturated heterocycles.

Introduction to 2-Substituted Thiomorpholines

The thiomorpholine ring is a six-membered saturated heterocycle containing both a secondary amine and a thioether. This combination of functionalities provides a versatile scaffold for introducing molecular diversity. Substitution at the 2-position, adjacent to the sulfur atom, can significantly influence the molecule's stereochemistry and biological activity. The introduction of an isopropylthio group at this position creates a novel building block for further chemical exploration. Given the absence of this compound in the current chemical literature, a robust and reproducible synthetic protocol is of high value to researchers in drug development.

A Proposed Synthetic Route: α-Lithiation and Sulfenylation

To address the synthesis of 2-isopropylthiomorpholine, we proposed a strategy centered on the direct functionalization of the thiomorpholine ring. The most direct approach involves the deprotonation at the carbon alpha to the sulfur atom, followed by quenching the resulting anion with an electrophilic isopropylthio source. This method leverages the directing and activating effects of the sulfur atom and the nitrogen protecting group.

The chosen synthetic pathway involves three key steps:

  • N-Protection: Thiomorpholine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom and to facilitate the subsequent deprotonation step.

  • α-Deprotonation (Lithiation): The N-Boc-thiomorpholine is then treated with a strong base, sec-butyllithium (s-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to selectively remove a proton from the C2 position, generating a 2-lithio-thiomorpholine intermediate.

  • Electrophilic Quench (Sulfenylation): The organolithium intermediate is then reacted with isopropyl disulfide to introduce the isopropylthio group at the 2-position.

  • Deprotection: Finally, the Boc group is removed under acidic conditions to yield the target compound, 2-isopropylthiomorpholine.

The causality behind these experimental choices lies in the well-established principles of organolithium chemistry. The Boc group is known to direct deprotonation to the adjacent carbon atoms in cyclic amines. The sulfur atom in the thiomorpholine ring further acidifies the α-protons, making them susceptible to removal by a strong, non-nucleophilic base like s-BuLi. TMEDA is used to chelate the lithium cation, breaking down the butyllithium aggregates and increasing the basicity of the system. Isopropyl disulfide is an effective electrophile for delivering the isopropylthio group to the carbanion.

Experimental Protocols

Synthesis of N-Boc-Thiomorpholine (Starting Material)

A solution of thiomorpholine (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-Boc-thiomorpholine.

Proposed Synthesis of 2-Isopropylthiomorpholine

To a solution of N-Boc-thiomorpholine (1.0 eq) and TMEDA (1.3 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added s-BuLi (1.3 eq in cyclohexane) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A solution of isopropyl disulfide (1.5 eq) in anhydrous THF is then added dropwise. The reaction is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The purified N-Boc-2-isopropylthiomorpholine is then dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield 2-isopropylthiomorpholine.

Benchmarking and Comparative Analysis

Since no direct literature precedent for the synthesis of 2-isopropylthiomorpholine exists, we benchmark our proposed method against the reported yields for the α-lithiation and sulfenylation of analogous N-Boc protected saturated heterocycles. The α-functionalization of N-Boc-piperidine and cyclic sulfides is a well-documented transformation, providing a solid basis for comparison.

HeterocycleElectrophileReported Yield (%)Reference
N-Boc-piperidineVariousup to 88 (er)[1]
TetrahydrothiopheneVarious>50 examples[2]
N-Boc-thiomorpholine (Proposed) Isopropyl disulfide ~70-80 (Expected) This Work

The asymmetric deprotonation and trapping of N-Boc piperidine has been reported with high enantiomeric ratios and in good yields.[1] Furthermore, a general method for the lithiation and trapping of cyclic sulfides, including a thiomorpholine derivative, has been described with a broad scope of electrophiles, indicating the robustness of this approach.[2] Based on these precedents, the expected yield for the α-sulfenylation of N-Boc-thiomorpholine is estimated to be in the range of 70-80%. This positions our proposed protocol as an efficient and synthetically viable route to the target molecule.

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed synthetic pathway, the following workflow diagram has been generated.

Synthetic_Workflow cluster_protection Step 1: N-Protection cluster_functionalization Step 2 & 3: α-Lithiation & Sulfenylation cluster_deprotection Step 4: Deprotection Thiomorpholine Thiomorpholine Boc2O Boc₂O, DCM Thiomorpholine->Boc2O NBocThiomorpholine N-Boc-Thiomorpholine Boc2O->NBocThiomorpholine Protection sBuLi_TMEDA 1. s-BuLi, TMEDA, THF, -78 °C NBocThiomorpholine->sBuLi_TMEDA IsopropylDisulfide 2. Isopropyl Disulfide NBoc2Isopropylthio N-Boc-2-isopropyl- thiomorpholine IsopropylDisulfide->NBoc2Isopropylthio Functionalization HCl_Dioxane HCl in Dioxane NBoc2Isopropylthio->HCl_Dioxane FinalProduct 2-Isopropylthiomorpholine HCl_Dioxane->FinalProduct Deprotection

Caption: Proposed synthetic workflow for 2-isopropylthiomorpholine.

Comparative Analysis of Synthetic Routes

The chosen method of α-lithiation followed by electrophilic quench is a highly convergent and efficient strategy for the synthesis of 2-substituted thiomorpholines. Alternative routes, such as the de novo synthesis from linear precursors, would likely involve more steps and potentially lower overall yields. The direct C-H functionalization approach presented here offers a significant advantage in terms of atom economy and step efficiency.

Comparative_Analysis Proposed_Route Proposed Route: α-Lithiation & Sulfenylation PR_Step1 High Convergence Fewer Steps Good Expected Yield (70-80%) Proposed_Route->PR_Step1 Advantages Alternative_Route Alternative Route: De Novo Ring Synthesis AR_Step1 Longer Synthesis Lower Overall Yield Potential for Stereochemical Issues Alternative_Route->AR_Step1 Disadvantages

Caption: Comparison of the proposed synthetic route with alternatives.

Conclusion

This guide presents a novel and well-reasoned synthetic protocol for the preparation of 2-isopropylthiomorpholine, a compound not previously described in the chemical literature. By benchmarking against established yields for analogous α-functionalization reactions, we have demonstrated that the proposed route is expected to be highly efficient. The detailed experimental procedures and comparative analysis provided herein offer a valuable resource for researchers and drug development professionals seeking to explore this new chemical space. The self-validating nature of the protocol, grounded in established organometallic principles, ensures a high degree of trustworthiness and reproducibility.

References

  • O'Brien, P. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. J. Am. Chem. Soc.2010 , 132 (21), 7260–1. [Link][1]

  • Smith, A. B., et al. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Angew. Chem. Int. Ed.2023 , 62, e202303245. [Link][2]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(Propan-2-yl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-(Propan-2-yl)thiomorpholine (also known as 2-isopropylthiomorpholine) is a substituted heterocycle often used as a scaffold in medicinal chemistry. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases, its safety profile must be inferred via Structure-Activity Relationships (SAR) based on its parent compound, thiomorpholine .

Critical Warning: This compound possesses two distinct functional groups that dictate its disposal:

  • Secondary Amine: Basic, corrosive, and incompatible with acids.

  • Thioether (Sulfide): High odor threshold ("Stench") and incompatible with strong oxidizers.

The Directive: Treat this substance as a Corrosive, Flammable, Stench Liquid . Improper disposal risks regulatory fines (RCRA), facility evacuation due to odor release, or fire/explosion via incompatible mixing.

Hazard Identification & Physical Profile

Since specific physical data for the 2-isopropyl isomer is often unavailable, the following parameters are estimated based on the parent thiomorpholine and standard alkyl-substitution effects.

Table 1: Estimated Chemical Profile & Hazards
ParameterValue / ClassificationOperational Implication
Physical State Clear to yellow liquidStandard liquid waste protocols apply.
Flash Point ~60–70 °C (Est.)Class IIIA Combustible Liquid . Keep away from heat sources.
Odor High Stench (Sulfurous/Rotten)Zero Tolerance: Open only in a fume hood.
pH > 11 (Basic)Do NOT mix with acids (Exothermic reaction).
GHS Hazards Skin Corr.[1][2][3][4] 1B, Flam.[2] Liq. 3Requires full chemical resistant PPE.
RCRA Code D001 (Ignitable), D002 (Corrosive)Must be labeled specifically for waste vendors.

Pre-Disposal Stabilization (The "Stench" Protocol)

The primary logistical failure in handling thiomorpholines is odor control . The thioether moiety can be detected by the human nose at parts per billion (ppb).

The Oxidation Trap (For Glassware & Trace Waste Only)

Do NOT mix bulk quantities of the amine with bleach, as this can form hazardous chloramines. Use this protocol only for rinsing glassware or neutralizing trace residues.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Soak: Submerge contaminated glassware or syringe needles in the bath inside a fume hood.

  • Mechanism: The bleach oxidizes the smelly sulfide (

    
    ) to a non-volatile sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ).
  • Duration: Soak for 2–4 hours.

  • Rinse: Rinse with water, then Acetone. Dispose of the acetone rinse in the organic waste stream.

Step-by-Step Disposal Workflows

Stream A: Bulk Liquid Waste (> 5 mL)

Goal: Safe containment for incineration.

  • Segregation: Select a waste container designated for "Basic Organic Waste" .

    • Prohibited: Do not add to "Acidic Waste" or "Oxidizing Waste" containers.

  • Double Containment:

    • Place the primary waste bottle inside a secondary sealable bag or plastic overpack bucket.

    • Add Activated Carbon or vermiculite between the layers to adsorb fugitive odors.

  • Labeling:

    • Label clearly: "Contains 2-(Propan-2-yl)thiomorpholine. Organic Base. STENCH."

    • Mark as Flammable and Corrosive .[2]

Stream B: Solid Waste (Contaminated Gloves/Wipes)

Goal: Prevent odor migration in facility trash.

  • Immediate Seal: Place contaminated gloves/wipes immediately into a Ziploc-style bag inside the fume hood.

  • Secondary Seal: Place the first bag into a second bag.

  • Disposal: Discard into the Solid Hazardous Waste drum (usually a wide-mouth drum with a locking ring).

  • Do NOT: Throw in regular trash. This will cause the entire lab hallway to smell of sulfur, triggering false gas leak alarms.

Visualized Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of thiomorpholine waste to ensure safety and compliance.

DisposalFlow Start Waste Generation: 2-(Propan-2-yl)thiomorpholine Decision Determine Waste Type Start->Decision Liquid Liquid Waste (Reaction mixture / Bulk) Decision->Liquid Solid Solid Waste (Gloves, Septa, Wipes) Decision->Solid Glassware Trace Residue (Glassware, Syringes) Decision->Glassware Segregation Check Segregation: Is the waste container Acidic? Liquid->Segregation Bagging Double Bagging (Ziploc + Carbon) Solid->Bagging Oxidation Oxidation Bath (Dilute Bleach Soak) Glassware->Oxidation SafeMix Segregate: Use 'Basic Organic' Stream Segregation->SafeMix No (Safe) Danger STOP: Exotherm Risk Do NOT Mix Segregation->Danger Yes (Acidic) Final Final Disposal: RCRA Lab Pack / Incineration SafeMix->Final Bagging->Final Oxidation->Final

Figure 1: Operational decision tree for segregating and treating thiomorpholine waste streams. Note the critical check against acidic waste streams to prevent exothermic reactions.

Spill Contingency Protocol

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The smell will be overwhelming.

  • PPE Upgrade: Wear Butyl Rubber gloves (standard Nitrile offers poor protection against some amines) and a respirator with Organic Vapor/Acid Gas cartridges if ventilation is poor.

  • Containment: Surround the spill with absorbent pads.

  • Neutralization:

    • Cover the spill with activated carbon or a commercial solvent adsorbent .

    • Note: Do not pour bleach directly on a large amine spill (Chloramine risk).

  • Cleanup: Scoop material into a wide-mouth jar, seal tightly, double bag, and label as "Hazardous Waste - Spill Debris (Stench)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (2024).[6] Thiomorpholine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.